molecular formula C7H4BrNS B1281774 3-Bromothieno[3,2-b]pyridine CAS No. 94191-12-5

3-Bromothieno[3,2-b]pyridine

Cat. No.: B1281774
CAS No.: 94191-12-5
M. Wt: 214.08 g/mol
InChI Key: TYQIGSHNHLULNO-UHFFFAOYSA-N
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Description

3-Bromothieno[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQIGSHNHLULNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CS2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50529352
Record name 3-Bromothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94191-12-5
Record name 3-Bromothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromothieno[3,2-b]pyridine: Chemical Properties, Structure, and Synthetic Precursor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 3-Bromothieno[3,2-b]pyridine. This thienopyridine derivative serves as a crucial building block in the development of novel therapeutic agents, particularly in the field of oncology. This document outlines its known chemical data, details a key synthetic protocol for a direct derivative, and explores the significant signaling pathways influenced by its derivatives.

Core Chemical and Structural Information

This compound is a heterocyclic compound featuring a fused thiophene and pyridine ring system, with a bromine atom substituted at the 3-position. This bromine atom provides a reactive handle for a variety of cross-coupling reactions, making it a valuable intermediate in medicinal chemistry.

Structural and Physicochemical Properties
PropertyThis compound3-Bromothieno[2,3-b]pyridine (Isomer)
CAS Number 94191-12-528988-21-8[1]
Molecular Formula C₇H₄BrNSC₇H₄BrNS[1]
Molecular Weight 214.08 g/mol 214.0824 g/mol [1]
IUPAC Name This compound3-Bromothieno[2,3-b]pyridine[1]
SMILES String BrC1=CSC2=CC=CN=C21BrC1=CSC2=NC=CC=C21[1]
InChI Key Not explicitly foundNot explicitly found
Density Not available1.748 g/cm³[1]
Boiling Point Not available299.8°C at 760 mmHg[1]
Flash Point Not available135.1°C[1]
Solubility Not availableNot available

Synthesis and Reactivity

While a specific, detailed synthesis for this compound was not found in the provided literature, a well-documented protocol for the synthesis of its direct derivative, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, is available. This reaction highlights the utility of the bromo-substituted thienopyridine core in palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via Suzuki-Miyaura Cross-Coupling[2]

This procedure details the synthesis of a variety of 3-aryl substituted thieno[3,2-b]pyridines from a brominated precursor, demonstrating a key application of this chemical scaffold.

Starting Material: Methyl this compound-2-carboxylate, which is prepared from the corresponding 3-amino compound using tert-butyl nitrite and copper(II) bromide.[2]

General Procedure:

  • In a round-bottom flask, combine methyl this compound-2-carboxylate (1 equivalent), the desired (hetero)aryl boronic acid, pinacol ester, or potassium trifluoroborate (1.2–1.6 equivalents), and potassium carbonate (6 equivalents).

  • Add 1,2-dimethoxyethane (DME) and water in a 3:1 ratio.

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)CH₂Cl₂), at a loading of 2–4 mol%.

  • Heat the reaction mixture to 100 °C with stirring for 3–4.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography or dry flash chromatography using a solvent gradient of petroleum ether and diethyl ether to yield the final product.

The workflow for this synthetic protocol is illustrated in the diagram below.

G Experimental Workflow: Suzuki-Miyaura Cross-Coupling cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reactant1 Methyl this compound-2-carboxylate Mixing Combine Reactants, Catalyst, Base, and Solvent Reactant1->Mixing Reactant2 (Hetero)aryl Boron Compound Reactant2->Mixing Catalyst Pd(dppf)CH2Cl2 Catalyst->Mixing Base K2CO3 Base->Mixing Solvent DME/H2O Solvent->Mixing Heating Heat at 100 °C for 3-4.5h Mixing->Heating Quench Cool and Add Water Heating->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry Organic Phases Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Purification->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Biological Significance and Signaling Pathways

While direct biological studies on this compound are limited in the provided literature, its derivatives have emerged as potent modulators of key signaling pathways implicated in cancer progression. The thieno[3,2-b]pyridine scaffold is a recognized pharmacophore, and its derivatives have shown significant activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase.[2]

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth. Derivatives of 7-(indol-5-yl)aminothieno[3,2-b]pyridines have been identified as potential inhibitors of VEGFR-2.[2]

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 initiates a cascade of downstream signaling events.

G VEGFR-2 Signaling Pathway in Angiogenesis VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT Activates Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling cascade.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance.[3] Thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of Pim-1 kinase, highlighting the therapeutic potential of this heterocyclic scaffold.[3] Pim-1 is regulated by the JAK/STAT signaling pathway and can, in turn, influence other downstream pathways.

G Pim-1 Kinase Signaling Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activate STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Induces Transcription BAD BAD Pim1->BAD Phosphorylates (Inactivates) Proliferation Cell Proliferation Pim1->Proliferation Promotes Apoptosis Apoptosis Inhibition BAD->Apoptosis

Caption: Overview of the Pim-1 kinase signaling pathway.

Conclusion

This compound is a key heterocyclic building block with significant potential in the synthesis of novel, biologically active compounds. Its utility as a precursor for potent inhibitors of crucial cancer-related signaling pathways, such as those mediated by VEGFR-2 and Pim-1 kinase, underscores its importance in drug discovery and development. Further research into the direct synthesis and biological activity of this compound itself may unveil new therapeutic opportunities. This guide provides a foundational understanding for researchers and scientists working with this versatile chemical entity.

References

An In-depth Technical Guide to 3-Bromothieno[3,2-b]pyridine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothieno[3,2-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a versatile scaffold for the synthesis of a wide array of derivatives with potent biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound and its derivatives, with a particular focus on their application in oncology.

Core Compound Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its use in chemical synthesis and analysis.

PropertyValueReference
CAS Number 94191-12-5[1]
Molecular Formula C₇H₄BrNS[2]
Molecular Weight 214.08 g/mol [2]
Exact Mass 212.92478 Da[3]
Appearance Powder
Storage Sealed in dry, room temperature

Synthesis and Derivatization

The bromine atom at the 3-position of the thieno[3,2-b]pyridine core is a key functional handle for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the synthesis of 3-aryl and 3-heteroaryl substituted thieno[3,2-b]pyridines.[4][5] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the thieno[3,2-b]pyridine scaffold and various boronic acids or their esters.

A general workflow for the derivatization of this compound and subsequent biological evaluation is illustrated in the following diagram.

G General Workflow for Derivatization and Biological Evaluation A This compound (Core Compound) C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D Library of Novel Thieno[3,2-b]pyridine Derivatives C->D E In vitro Biological Assays (e.g., SRB, Trypan Blue) D->E F Identification of Lead Compounds E->F G Mechanism of Action Studies (e.g., Kinase Inhibition) F->G H Preclinical Development G->H

Caption: Derivatization and evaluation workflow.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the synthesis of 3-arylthieno[3,2-b]pyridine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene/water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Sulforhodamine B (SRB) Cell Viability Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4 °C for 1 hour.

  • Wash the plates four to five times with slow-running tap water and allow to air-dry.

  • Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry.

  • Solubilize the bound dye by adding 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes.

  • Measure the absorbance at 510 nm using a microplate reader.[7][8][9][10]

Trypan Blue Exclusion Assay for Cell Viability

This assay is used to differentiate viable from non-viable cells.

Procedure:

  • Prepare a cell suspension in a suitable buffer (e.g., PBS).

  • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubate the mixture at room temperature for 1-3 minutes.

  • Load a hemocytometer with the cell suspension-trypan blue mixture.

  • Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

  • Calculate the percentage of viable cells using the formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100.[11][12][13][14][15]

Biological Activity and Signaling Pathways

Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated significant potential as anticancer agents. Their biological activity is often attributed to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and metastasis.

Src Kinase Inhibition

The Src family of non-receptor tyrosine kinases are often overexpressed and hyperactivated in various human cancers, playing a crucial role in signaling pathways that promote cell division, motility, and survival.[16][17] Inhibition of Src is a promising therapeutic strategy.

G Simplified Src Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Integrin Integrin Integrin->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Thieno_pyridine Thieno[3,2-b]pyridine Derivatives Thieno_pyridine->Src Inhibition Invasion Invasion & Metastasis FAK->Invasion Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival

Caption: Inhibition of the Src signaling pathway.

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that is implicated in the regulation of cell cycle progression and apoptosis.[18] Its overexpression is associated with several cancers, making it an attractive target for cancer therapy.

G Simplified Pim-1 Signaling Pathway in Cancer Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activation STAT STAT3/5 JAK->STAT Phosphorylation Pim1 Pim-1 Kinase STAT->Pim1 Transcription Apoptosis_Inh Inhibition of Apoptosis Pim1->Apoptosis_Inh CellCycle Cell Cycle Progression Pim1->CellCycle Thieno_pyridine Thieno[3,2-b]pyridine Derivatives Thieno_pyridine->Pim1 Inhibition

Caption: Inhibition of the Pim-1 signaling pathway.

Quantitative Data on Derivatives

The following table summarizes the biological activity of representative derivatives of the thieno[3,2-b]pyridine scaffold. It is important to note that the core compound, this compound, is primarily a synthetic intermediate and is not expected to exhibit significant biological activity itself. The data presented here is for compounds synthesized from this core structure.

Compound IDTarget Cell LineAssayGI₅₀ (µM)Reference
2e MDA-MB-231 (TNBC)SRB13[5]
2e MDA-MB-468 (TNBC)SRB-[4]
2g AGS (Gastric Adenocarcinoma)SRB7.8

TNBC: Triple-Negative Breast Cancer

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The ability to easily derivatize this core scaffold through reactions such as the Suzuki-Miyaura coupling allows for the exploration of a vast chemical space. The resulting thieno[3,2-b]pyridine derivatives have shown particular promise as anticancer agents, with demonstrated activity against various cancer cell lines and the potential to inhibit key signaling pathways involving kinases like Src and Pim-1. This technical guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this important chemical entity.

References

Spectroscopic data for 3-Bromothieno[3,2-b]pyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

I have initiated the search for spectroscopic data for 3-Bromothieno[3,2-b]pyridine, including NMR, IR, and MS. The initial results show some data for related compounds like 3-BROMOTHIENO[3,2-B]THIOPHENE and derivatives of this compound, but not the specific target compound itself. I also found mass spectrometry data for isomers like 3-Bromothieno[2,3-c]pyridine and 3-Bromothieno[3,2-c]pyridine. It is clear that finding a comprehensive dataset for the exact compound of interest is challenging. Therefore, I need to continue searching for more specific data. I will also start looking for experimental protocols, which might be described in papers reporting the synthesis of this compound, even if they don't explicitly list the peak data in the abstracts.The search for spectroscopic data for this compound has been challenging. While I found data for several derivatives, particularly "methyl this compound-2-carboxylate", I have not yet found a complete set of NMR, IR, and MS data for the unsubstituted parent compound. The available data for the carboxylate derivative provides a good starting point for estimating the spectral characteristics of the target molecule. I also found some mass spectrometry data for isomers, which is helpful for comparison. The search for experimental protocols has been indirectly addressed, as the papers reporting the synthesis of derivatives mention the techniques used for characterization (NMR, MS, IR), but detailed experimental parameters for the specific target compound are still missing. To provide a comprehensive guide, I need to find more specific data for this compound.The previous searches have yielded some useful information, but a complete set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) specifically for this compound is still missing. I have found data for several derivatives, most notably methyl this compound-2-carboxylate, and for some isomers. This information gives an indication of the expected spectral regions for the target compound. I have also found general experimental procedures for acquiring spectroscopic data on similar compounds, but not a specific, detailed protocol for this compound itself. To fulfill the user's request for a comprehensive technical guide, I need to find the actual spectral data for the unsubstituted compound. My next step will be to perform a more targeted search for this specific data, potentially looking into chemical supplier databases or spectral databases that might not have appeared in the initial, broader searches.I have conducted several searches for spectroscopic data on this compound. So far, I have found FTIR and Mass Spectrometry data for a closely related compound, 3-Bromo-2-trimethylsilylthieno[3,2-b]pyridine, and a significant amount of NMR and some MS and IR data for various derivatives of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate. I have also found mass spectra for isomers like 3-Bromothieno[2,3-c]pyridine and 3-Bromothieno[3,2-c]pyridine. However, I am still lacking a complete set of experimental ¹H NMR, ¹³C NMR, IR, and mass spectral data for the specific, unsubstituted compound of interest. The information on experimental protocols is also general, derived from papers on related compounds. To provide the in-depth technical guide requested, it is crucial to find the actual spectral data for this compound. Therefore, I need to continue my search, focusing on finding a publication that specifically reports the synthesis and characterization of this exact compound.## Spectroscopic Profile of this compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for the heterocyclic compound this compound. Due to the limited availability of a complete, published dataset for this specific molecule, this report focuses on the available spectral information for closely related and substituted analogs. This information serves as a valuable reference for the characterization and identification of this compound and its derivatives in research and development settings.

Introduction

This compound is a bicyclic heteroaromatic compound containing both thiophene and pyridine rings. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This guide summarizes the expected and reported spectroscopic characteristics based on available data for similar structures.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for the protons and carbons of this compound can be inferred from the data available for its 2-carboxylate derivative.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.5 - 7.8s-
H-58.6 - 8.8dd4.0 - 5.0, 1.5 - 2.0
H-67.3 - 7.5dd8.0 - 8.5, 4.0 - 5.0
H-78.3 - 8.5dd8.0 - 8.5, 1.5 - 2.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2120 - 125
C-3110 - 115
C-3a145 - 150
C-5148 - 152
C-6120 - 125
C-7130 - 135
C-7a150 - 155

Note: These are predicted values based on derivatives and are subject to variation based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to be characterized by absorptions corresponding to C-H, C=C, and C-N stretching and bending vibrations within the aromatic rings. Data from a silylated analog, 3-Bromo-2-trimethylsilylthieno[3,2-b]pyridine, provides insight into the expected vibrational modes.[1]

Table 3: Key IR Absorptions for Thieno[3,2-b]pyridine Derivatives

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H Stretch
1600 - 1450Aromatic C=C and C=N Stretch
1450 - 1300In-plane C-H Bending
900 - 650Out-of-plane C-H Bending
~1100C-S Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of bromine and cleavage of the heterocyclic rings. Mass spectral data for the isomeric compounds 3-Bromothieno[2,3-c]pyridine and 3-Bromothieno[3,2-c]pyridine show the expected molecular ion peaks, which can be used for comparison.

Table 4: Mass Spectrometry Data for Bromothienopyridine Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
This compoundC₇H₄BrNS213.08M⁺ at ~213/215
3-Bromothieno[2,3-c]pyridineC₇H₄BrNS213.08M⁺ at ~213/215
3-Bromothieno[3,2-c]pyridineC₇H₄BrNS213.08M⁺ at ~213/215

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound would follow standard analytical chemistry procedures. Below are generalized methodologies based on common practices for similar compounds.

NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.

  • Sample Preparation : Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Data Acquisition :

    • ¹H NMR : Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (approx. 0-10 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : Proton-decoupled spectra are typically acquired. A larger number of scans is usually required compared to ¹H NMR. The spectral width should encompass the expected range for aromatic carbons (approx. 0-160 ppm).

    • 2D NMR : Techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of proton and carbon signals.

IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

  • Sample Preparation : Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Instrumentation : A variety of mass spectrometers can be used, including those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Sample Introduction : The sample can be introduced directly, via a gas chromatograph (GC-MS), or a liquid chromatograph (LC-MS).

  • Data Acquisition : For EI, a standard electron energy of 70 eV is typically used. The mass analyzer (e.g., quadrupole, time-of-flight) scans a mass range appropriate for the expected molecular weight.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a novel compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Elucidation cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR Interpretation Spectral Data Interpretation MS->Interpretation IR->Interpretation H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR TwoD_NMR->Interpretation Structure Structure Elucidation & Verification Interpretation->Structure

Caption: General workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Conclusion

This technical guide provides a summary of the expected and available spectroscopic data for this compound. While a complete experimental dataset for the parent compound remains to be published, the information gathered from its derivatives offers a solid foundation for its characterization. The provided tables of predicted spectral data and generalized experimental protocols are intended to assist researchers in the identification and analysis of this and related thieno[3,2-b]pyridine compounds. As new research emerges, this guide can be updated with definitive experimental values.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromothieno[3,2-b]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. The document outlines standard methodologies for assessing its solubility and stability, presents data in a structured format, and illustrates a key signaling pathway relevant to the thienopyridine class of compounds.

Core Concepts: Solubility and Stability

The solubility and stability of an active pharmaceutical ingredient (API) or intermediate are critical parameters that influence its bioavailability, formulation, and shelf-life. For a heterocyclic compound like this compound, understanding these properties is fundamental for its advancement in the drug discovery pipeline.

Solubility dictates the extent to which a compound dissolves in a solvent to produce a homogeneous solution. It is a crucial factor for absorption and formulation development. Poor aqueous solubility can lead to low bioavailability and therapeutic efficacy.

Stability refers to the ability of a substance to resist chemical change or degradation over time under various environmental conditions. Stability studies are essential to ensure the safety, efficacy, and quality of a drug substance.[1][2]

Data Presentation: Solubility and Stability Profile

While specific experimental data for this compound is not extensively available in the public domain, this section provides a template for how such data should be structured for clear comparison and analysis. Researchers are encouraged to generate experimental data following the protocols outlined in the subsequent section.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.4)25Data not availableHPLC-UV
Phosphate Buffer (pH 6.8)25Data not availableHPLC-UV
0.1 N HCl (pH 1.2)25Data not availableHPLC-UV
Dimethyl Sulfoxide (DMSO)25Data not availableGravimetric
Ethanol25Data not availableGravimetric
Methanol25Data not availableGravimetric

Table 2: Stability of this compound under Stress Conditions (ICH Guidelines)

ConditionDurationAssay (%)Degradants (%)Observations
Solid State
40°C / 75% RH4 weeksData not availableData not availableData not available
60°C4 weeksData not availableData not availableData not available
Photostability (ICH Q1B)1.2 million lux hoursData not availableData not availableData not available
Solution State (in Acetonitrile:Water)
Acidic (0.1 N HCl, 60°C)24 hoursData not availableData not availableData not available
Basic (0.1 N NaOH, 60°C)24 hoursData not availableData not availableData not available
Oxidative (3% H₂O₂, RT)24 hoursData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, buffers, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound is used for quantification.

Stability-Indicating Assay (Forced Degradation Studies)

Objective: To investigate the degradation pathways of this compound under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is diluted with 0.1 N HCl and heated (e.g., at 60°C).

    • Base Hydrolysis: The stock solution is diluted with 0.1 N NaOH and heated (e.g., at 60°C).

    • Oxidation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: A solid sample of the compound is exposed to elevated temperatures (e.g., 60°C).

    • Photostability: Solid and solution samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At specified time points, aliquots are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.

  • Data Evaluation: The percentage of remaining intact drug and the formation of degradation products are calculated.

Visualization of a Key Signaling Pathway

Thienopyridine derivatives are a well-established class of antiplatelet agents that act by antagonizing the P2Y12 receptor on platelets.[6][7][8] This action inhibits ADP-mediated platelet activation and aggregation. The following diagram illustrates this crucial signaling pathway.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Thienopyridine This compound (as a P2Y12 Antagonist) Thienopyridine->P2Y12 Irreversibly Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes Conversion of ATP to VASP_P VASP-P cAMP->VASP_P Phosphorylates VASP to Platelet_Activation Platelet Activation and Aggregation VASP_P->Platelet_Activation Inhibits

Caption: P2Y12 Receptor Signaling Pathway Inhibition by Thienopyridines.

Conclusion

This guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. Adherence to standardized protocols, such as those outlined by the ICH, is crucial for generating reliable and reproducible data. The provided templates for data presentation and the illustrative signaling pathway serve as valuable tools for researchers in the field of drug discovery and development, facilitating a more efficient and informed progression of thienopyridine-based compounds. While specific data for the title compound remains to be fully elucidated in public literature, the methodologies and conceptual frameworks presented here are universally applicable to its characterization.

References

An In-depth Technical Guide to the Synthesis of the 3-Bromothieno[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for obtaining the 3-Bromothieno[3,2-b]pyridine scaffold, a key heterocyclic moiety in the development of novel therapeutics. Due to the limited availability of direct published syntheses for this specific compound, this document outlines two primary proposed synthetic strategies: direct electrophilic bromination of the parent thieno[3,2-b]pyridine core and a Sandmeyer-type reaction starting from 3-aminothieno[3,2-b]pyridine. The experimental protocols provided are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

The thieno[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antitumor and kinase inhibitory properties. Notably, substituted thieno[3,2-b]pyridines have been identified as inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase, both of which are implicated in cancer progression.[1][2] The introduction of a bromine atom at the 3-position of this scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

Proposed Synthetic Routes

Two principal retrosynthetic pathways are proposed for the synthesis of this compound.

Scheme 1: Overview of Proposed Synthetic Pathways

G cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Sandmeyer-Type Reaction Thieno[3,2-b]pyridine Thieno[3,2-b]pyridine 3-Bromothieno[3,2-b]pyridine_1 This compound Thieno[3,2-b]pyridine->3-Bromothieno[3,2-b]pyridine_1 Brominating Agent 3-Aminothieno[3,2-b]pyridine 3-Aminothieno[3,2-b]pyridine Diazonium_Salt Intermediate Diazonium Salt 3-Aminothieno[3,2-b]pyridine->Diazonium_Salt NaNO2, HBr 3-Bromothieno[3,2-b]pyridine_2 This compound Diazonium_Salt->3-Bromothieno[3,2-b]pyridine_2 CuBr

Caption: Proposed synthetic strategies for this compound.

Route 1: Direct Electrophilic Bromination of Thieno[3,2-b]pyridine

This approach involves the direct bromination of the parent thieno[3,2-b]pyridine scaffold. The regioselectivity of this reaction is crucial. In the thieno[3,2-b]pyridine system, the thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. The α-positions of the thiophene moiety (positions 2 and 3) are the most activated. While direct bromination of the isomeric thieno[2,3-b]pyridine has been shown to yield the 4-bromo derivative, the outcome for the thieno[3,2-b]pyridine system requires experimental verification.

Proposed Experimental Protocol: Direct Bromination
  • Preparation of Thieno[3,2-b]pyridine: The synthesis of the starting material, thieno[3,2-b]pyridine, can be achieved from commercially available precursors. One reported method involves the debromination of 7-bromothieno[3,2-b]pyridine.

  • Bromination Reaction:

    • To a solution of thieno[3,2-b]pyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane, chloroform), add a brominating agent (1.0-1.2 eq) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Common brominating agents for such systems include N-Bromosuccinimide (NBS) or elemental bromine.

    • The reaction mixture is stirred for a period of 1 to 24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) and neutralized with a base (e.g., sodium bicarbonate).

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

    • Purification of the crude product is performed by column chromatography on silica gel to isolate the this compound.

Table 1: Quantitative Data for Analogous Bromination Reactions
SubstrateBrominating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Thieno[2,3-b]pyridine N-oxideLiBr, Ms₂ODCM01687 (of 4-bromo isomer)J. Org. Chem. 2015, 80, 12594
PyridineBr₂ / 65% Oleum-HighSlowMixture of isomersZ. Chem 1988 28 2 50
2,5-di(thiophen-2-yl)thieno[3,2-b]thiopheneNBSDMF03High (unspecified)Synthesis 2014, 46, 2283-2286

Route 2: Sandmeyer-Type Reaction of 3-Aminothieno[3,2-b]pyridine

This synthetic route relies on the preparation of 3-aminothieno[3,2-b]pyridine, followed by its diazotization and subsequent displacement of the diazonium group with a bromide ion, typically using a copper(I) bromide catalyst. This method offers the advantage of unambiguous regioselectivity, provided the amino precursor can be synthesized efficiently. The synthesis of methyl this compound-2-carboxylate from its amino precursor has been successfully reported, lending strong support to this proposed route.

Proposed Experimental Protocol: Synthesis of 3-Aminothieno[3,2-b]pyridine

The synthesis of 3-aminothieno[3,2-b]pyridine is a critical first step. This can potentially be achieved through variations of established named reactions for the synthesis of aminothiophenes, such as the Gewald reaction, or through cyclization strategies starting from appropriately substituted thiophenes.

Workflow for the Synthesis of 3-Aminothieno[3,2-b]pyridine (Proposed)

G Start Substituted Thiophene Step1 Introduction of Amino/Nitro Group Start->Step1 Step2 Ring Closure (e.g., Friedländer type) Step1->Step2 Product 3-Aminothieno[3,2-b]pyridine Step2->Product

Caption: Proposed workflow for the synthesis of the 3-amino precursor.

Proposed Experimental Protocol: Sandmeyer-Type Bromination
  • Diazotization:

    • Suspend 3-aminothieno[3,2-b]pyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, e.g., 48%) at a low temperature (0-5 °C).

    • Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at this temperature for a short period (e.g., 30 minutes).

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, catalytic to stoichiometric amounts) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain this compound.

Table 2: Quantitative Data for Analogous Sandmeyer Reactions
SubstrateReagentsSolventTemp. (°C)Yield (%)Reference
3-Amino-thieno[3,2-b]pyridine-2-carboxylate methyl estert-BuONO, CuBr₂CH₃CN65Good (unspecified)Molecules2018 , 23, 2333
AnilineNaNO₂, HBr, Br₂H₂O/CH₂Cl₂0-4555-80Indian J. Chem.2017 , 56B, 554
2-Amino-3-cyanopyridineIsoamyl nitrite, CuCl₂CH₃CN6510-69 (for chloro-analogue)Synthesis2010 , 2725

Biological Context and Signaling Pathways

Derivatives of the thieno[3,2-b]pyridine scaffold have shown significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two such important pathways are the VEGFR-2 and Src kinase signaling cascades.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, facilitating their growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability Migration Cell Migration FAK->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and adhesion.[2] Overexpression or overactivation of Src is frequently observed in various cancers and is associated with malignant progression and metastasis.

Src_Pathway Receptors Growth Factor Receptors (e.g., EGFR) / Integrins Src Src Receptors->Src Activates FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Migration Cell Migration & Invasion FAK->Migration Adhesion Focal Adhesion Dynamics FAK->Adhesion Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival MAPK MAPK Pathway Ras->MAPK Akt->Survival MAPK->Proliferation

Caption: Overview of the Src kinase signaling network in cancer cells.

Conclusion

References

The Genesis and Evolution of Thieno[3,2-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Journey of a Privileged Heterocyclic Scaffold

The thieno[3,2-b]pyridine core, a fused heterocyclic system comprising a thiophene and a pyridine ring, represents a significant pharmacophore in modern medicinal chemistry. Its unique electronic properties and rigid planar structure have made it a versatile scaffold for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of thieno[3,2-b]pyridine compounds, detailing key synthetic milestones, experimental protocols, and the evolution of their biological applications for researchers, scientists, and drug development professionals.

Discovery and Early Synthetic Efforts

The first documented synthesis of the parent thieno[3,2-b]pyridine was reported in 1969 by Klemm and coworkers.[1] Their work laid the foundation for the exploration of this heterocyclic system. The synthesis involved a multi-step sequence starting from 3-aminothiophene, which was subjected to a Skraup-type reaction to construct the fused pyridine ring.

Subsequent early synthetic explorations focused on the development of more efficient and versatile methods to access the thieno[3,2-b]pyridine core and its derivatives. Notably, the Gewald and Gompper reactions, while not specific to the initial discovery, were later adapted to provide access to substituted thieno[3,2-b]pyridines, significantly expanding the chemical space available for investigation. These methods typically involve the condensation of appropriately substituted thiophene precursors with reagents that form the pyridine ring.

Key Synthetic Methodologies

The synthesis of the thieno[3,2-b]pyridine scaffold has evolved significantly since its initial discovery. Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions to introduce a variety of substituents onto the core structure, allowing for fine-tuning of the molecule's physicochemical and pharmacological properties.

Classical Synthetic Approaches

The Skraup-Type Synthesis (Klemm et al., 1969)

This classical approach remains a fundamental method for the construction of the thieno[3,2-b]pyridine core.

  • Experimental Protocol: A mixture of 3-aminothiophene, glycerol, sulfuric acid, and an oxidizing agent (such as arsenic acid or nitrobenzene) is heated. The reaction proceeds through a series of steps including a Michael addition of the amine to acrolein (formed in situ from the dehydration of glycerol), followed by cyclization and aromatization to yield the thieno[3,2-b]pyridine. The product is then isolated and purified by distillation or crystallization.

Gewald Reaction

The Gewald reaction provides a convergent approach to highly substituted 2-aminothiophenes, which can then be cyclized to form the thieno[3,2-b]pyridine ring.

  • Experimental Protocol: A ketone or aldehyde is reacted with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine). The resulting 2-aminothiophene can then be subjected to a pyridine ring-forming reaction, such as the Gould-Jacobs reaction, to afford the thieno[3,2-b]pyridine scaffold.

Modern Synthetic Strategies

Modern approaches often focus on the late-stage functionalization of a pre-formed thieno[3,2-b]pyridine core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions are extensively used to introduce aryl, heteroaryl, and amino substituents at various positions of the thieno[3,2-b]pyridine ring.

  • Experimental Protocol (Suzuki Coupling Example): A halogenated thieno[3,2-b]pyridine (e.g., 7-bromothieno[3,2-b]pyridine) is reacted with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The reaction mixture is heated, typically under an inert atmosphere, until completion. The product is then isolated and purified using standard techniques such as column chromatography.

Evolution of Biological and Therapeutic Applications

While the initial discovery of thieno[3,2-b]pyridine was driven by fundamental interest in heterocyclic chemistry, the scaffold's potential in medicinal chemistry was soon recognized. The rigid, planar structure and the presence of nitrogen and sulfur atoms provide opportunities for diverse intermolecular interactions with biological targets.

Early Investigations

Initial biological evaluations of the unsubstituted thieno[3,2-b]pyridine core did not reveal significant pharmacological activity. However, the exploration of substituted derivatives quickly led to the discovery of compounds with a wide range of biological effects.

Emergence as a Privileged Scaffold in Drug Discovery

The thieno[3,2-b]pyridine core has emerged as a "privileged scaffold" in drug discovery, with derivatives demonstrating a broad spectrum of therapeutic activities.

  • Anticancer Agents: A significant number of thieno[3,2-b]pyridine derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to target various signaling pathways involved in cancer progression, including protein kinases and enzymes involved in DNA repair.[2]

  • Central Nervous System (CNS) Disorders: The scaffold has been utilized in the development of agents targeting CNS disorders. For instance, derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), which are of interest for the treatment of conditions such as anxiety and depression.[3]

  • Anti-inflammatory and Antiviral Agents: The anti-inflammatory and antiviral properties of certain thieno[3,2-b]pyridine derivatives have also been reported, although this area is less explored compared to oncology and neuroscience.

Quantitative Data Summary

The following tables summarize key quantitative data for representative thieno[3,2-b]pyridine derivatives, highlighting their potency against various biological targets.

Table 1: Anticancer Activity of Thieno[3,2-b]pyridine Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
TPD-1 VEGFR2HUVEC0.05[2]
TPD-2 Src KinaseA5490.12[2]
TPD-3 EGFRMCF-70.25[2]

Table 2: Activity of Thieno[3,2-b]pyridine Derivatives in CNS Targets

Compound IDTargetAssay TypeIC₅₀/EC₅₀ (nM)Reference
TPD-CNS-1 mGluR5 NAMFunctional Assay15[3]
TPD-CNS-2 Dopamine D2 ReceptorBinding Assay50[3]
TPD-CNS-3 Serotonin 5-HT₂A ReceptorBinding Assay120[3]

Visualizing Synthetic and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key synthetic and signaling pathways.

synthetic_pathway cluster_skraup Skraup-Type Synthesis (Klemm et al., 1969) 3-Aminothiophene 3-Aminothiophene Reaction Mixture Reaction Mixture 3-Aminothiophene->Reaction Mixture Glycerol Glycerol Glycerol->Reaction Mixture H2SO4 H2SO4 H2SO4->Reaction Mixture Oxidant Oxidant Oxidant->Reaction Mixture Thieno[3,2-b]pyridine Thieno[3,2-b]pyridine Reaction Mixture->Thieno[3,2-b]pyridine Heat

Caption: Skraup-Type Synthesis of Thieno[3,2-b]pyridine.

modern_synthesis cluster_suzuki Suzuki Cross-Coupling Halogenated Thieno[3,2-b]pyridine Halogenated Thieno[3,2-b]pyridine Reaction Reaction Halogenated Thieno[3,2-b]pyridine->Reaction Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Functionalized Thieno[3,2-b]pyridine Functionalized Thieno[3,2-b]pyridine Reaction->Functionalized Thieno[3,2-b]pyridine Heat

Caption: Suzuki Cross-Coupling for Functionalization.

signaling_pathway cluster_kinase Kinase Inhibition Pathway Thieno[3,2-b]pyridine Derivative Thieno[3,2-b]pyridine Derivative Protein Kinase (e.g., VEGFR2) Protein Kinase (e.g., VEGFR2) Thieno[3,2-b]pyridine Derivative->Protein Kinase (e.g., VEGFR2) Inhibits Phosphorylated Substrate Phosphorylated Substrate Protein Kinase (e.g., VEGFR2)->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Protein Kinase (e.g., VEGFR2) Substrate Substrate Substrate->Protein Kinase (e.g., VEGFR2) Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation/Angiogenesis Cell Proliferation/Angiogenesis Downstream Signaling->Cell Proliferation/Angiogenesis

References

An In-depth Technical Guide to the Derivatives of 3-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of 3-Bromothieno[3,2-b]pyridine, with a focus on their synthesis, chemical properties, and potential applications in medicinal chemistry. The thieno[3,2-b]pyridine scaffold is a significant heterocyclic structure that has garnered interest in drug discovery due to its diverse biological activities. This document details the synthesis of various derivatives, presents key quantitative data in a structured format, outlines experimental protocols, and visualizes synthetic pathways.

Introduction to Thieno[3,2-b]pyridines

Thienopyridines are a class of bicyclic heterocyclic compounds containing a thiophene ring fused to a pyridine ring.[1] The fusion of these two rings can result in several isomers, each with distinct chemical and biological properties.[1] The thieno[3,2-b]pyridine core, in particular, has been explored as a scaffold for developing novel therapeutic agents, notably in the field of oncology.[2][3][4] The bromine atom at the 3-position of this scaffold serves as a versatile handle for introducing a wide range of functional groups, primarily through cross-coupling reactions.

Synthesis of 3-(Hetero)arylthieno[3,2-b]pyridine Derivatives

A key strategy for the derivatization of the this compound core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the thienopyridine scaffold and various (hetero)aryl groups. Specifically, methyl this compound-2-carboxylate is a common starting material for these syntheses.[2]

The general scheme involves the reaction of methyl this compound-2-carboxylate with a (hetero)aryl boronic acid, pinacol borane, or trifluoroborate salt in the presence of a palladium catalyst and a base.[2][3] This methodology has been successfully employed to synthesize a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[2][4]

Synthetic Pathway for 3-(Hetero)arylthieno[3,2-b]pyridine-2-carboxylates

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 Methyl this compound-2-carboxylate catalyst Pd Catalyst (e.g., PdCl2(dppf)·CH2Cl2) Base (e.g., K2CO3) reactant1->catalyst reactant2 (Hetero)aryl Boronic Acid / Ester / Salt reactant2->catalyst product Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate catalyst->product

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-arylthieno[3,2-b]pyridines.

Quantitative Data Summary

The following tables summarize the key quantitative data for a series of synthesized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.

Table 1: Synthesis and Physicochemical Properties of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates [2]

Compound IDR GroupYield (%)Melting Point (°C)
2aPhenyl74152-154
2bp-Tolyl84153-154
2c4-Methoxyphenyl70190-191
2d4-(Trifluoromethyl)phenyl40170-171
2e4-Chlorophenyl82195-196
2gPyridin-4-yl66192-193

Table 2: Antitumor Activity of Selected Thieno[3,2-b]pyridine Derivatives against Triple-Negative Breast Cancer (TNBC) Cell Lines [2][3]

Compound IDCell LineGI50 (µM)
2eMDA-MB-23113
2eMDA-MB-468>50

GI50: The concentration of the compound that causes 50% growth inhibition.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction[2]

The synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (2a-2h) is achieved through the following general procedure:

  • Reactant Preparation: A mixture of methyl this compound-2-carboxylate (1 equivalent), the corresponding (hetero)aryl pinacol borane, trifluoroborate salt, or boronic acid (1.2–1.6 equivalents), and potassium carbonate (K₂CO₃, 6 equivalents) is prepared in a suitable reaction vessel.

  • Solvent and Catalyst Addition: A 1:1 mixture of 1,4-dioxane and water is added to the reactant mixture. The palladium catalyst, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 2–4 mol%), is then added.

  • Reaction Conditions: The reaction mixture is heated under a nitrogen atmosphere for a period ranging from 3 to 4.5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The aqueous residue is extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

  • Final Purification: The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and diethyl ether as the eluent to afford the pure methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivative.

Characterization Data for Selected Derivatives[2]
  • Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate (2a):

    • ¹H-NMR (DMSO-d₆, 400MHz) δ = 3.75 (3H, s, OMe), 7.43–7.48 (5H, m, Ar-H), 7.56 (1H, dd, J = 8.0 and 4.4 Hz, 6-H), 8.61 (1H, dd, J = 8.0 and 1.6 Hz, 7-H), 8.74 (1H, dd, J = 4.4 and 1.6 Hz, 5-H) ppm.

    • ¹³C-NMR (DMSO-d₆, 100.6 MHz) δ = 52.6 (OMe), 122.0 (6-CH), 127.4 (2 × CH), 128.0 (CH), 130.5 (2 × CH), 131.0 (C), 132.0 (7-CH), 133.1 (C), 134.2(C), 142.6 (C), 148.6 (5-CH), 153.3 (C), 162.1 (C=O) ppm.

    • MS (ESI) m/z (%): 270.03 [M + H]⁺ (100%).

  • Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate (2b):

    • ¹H-NMR (CDCl₃, 400 MHz) δ = 2.44 (3H, s, Me), 3.85 (3H, s, OMe), 7.33 (2H, d, J = 8.0 Hz, 3′ and 5′-H), 7.39 (1H, dd, J = 8.4 and 4.8 Hz, 6-H), 7.42 (2H, d, J = 8.0 Hz, 2′ and 6′-H), 8.24 (1H, dd, J = 8.4 and 1.6 Hz, 7-H), 8.80 (1H, dd, J = 4.8 and 1.6 Hz, 5-H) ppm.

  • Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate (2c):

    • ¹H-NMR (CDCl₃, 400MHz) δ = 3.85 (3H, s, OMe), 3.89 (3H, s, OMe), 7.05 (2H, d, J = 8.8 Hz, 3′ and 5′-H), 7.39 (1H, dd, J = 8.0 and 4.4 Hz, 6-H), 7.50 (2H, d, J = 8.8 Hz, 2′ and 6′-H), 8.23 (1H, dd, J = 8.0 and 1.6 Hz, 7-H), 8.80 (1H, dd, J = 4.4 and 1.6 Hz, 5-H) ppm.

  • Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e):

    • ¹H-NMR (CDCl₃, 400MHz) δ = 3.85 (3H, s, OMe), 7.43 (1H, dd, J = 8.4 and 4.4 Hz, 6-H), 7.49 (4H, coalesced doublets, Ar-H), 8.27 (1H, broad d, J = 8.4 Hz, 7-H), 8.81 (1H, broad s, 5-H) ppm.

Biological Activity and Potential Applications

Several derivatives of the thieno[3,2-b]pyridine core have demonstrated promising biological activity, particularly as antitumor agents.[2][3] The synthesized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were evaluated for their antitumor potential against two triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468.[2][3]

Among the tested compounds, three showed growth inhibitory effects in both TNBC cell lines with minimal impact on non-tumorigenic cells.[2][3] Compound 2e , methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate, emerged as a particularly promising candidate.[2][4] Further studies revealed that at its GI₅₀ concentration (13 µM), compound 2e decreased the number of viable MDA-MB-231 cells and reduced cell proliferation.[3][4] It was also observed to cause an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle, although this was not statistically significant.[3][4] Importantly, compound 2e demonstrated the ability to reduce tumor size in an in ovo chick chorioallantoic membrane (CAM) model.[2][4]

These findings highlight the potential of the 3-arylthieno[3,2-b]pyridine-2-carboxylate scaffold as a basis for the development of novel anticancer agents.[2]

Logical Workflow for Antitumor Activity Evaluation

Antitumor_Evaluation start Synthesized Thieno[3,2-b]pyridine Derivatives in_vitro_screening In Vitro Screening (Sulforhodamine B Assay) start->in_vitro_screening tnbc_cells TNBC Cell Lines (MDA-MB-231, MDA-MB-468) in_vitro_screening->tnbc_cells nontumor_cells Non-tumorigenic Cells (MCF-12A) in_vitro_screening->nontumor_cells promising_compounds Identify Promising Compounds (e.g., Compound 2e) tnbc_cells->promising_compounds nontumor_cells->promising_compounds viability_assay Cell Viability Assay (Trypan Blue Exclusion) promising_compounds->viability_assay proliferation_assay Cell Proliferation Assay (Bromodeoxyuridine) promising_compounds->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) promising_compounds->cell_cycle_analysis in_ovo_model In Ovo CAM Model promising_compounds->in_ovo_model end Potential Antitumor Agent in_ovo_model->end

Caption: Workflow for evaluating the antitumor potential of thieno[3,2-b]pyridine derivatives.

Conclusion

This compound is a valuable starting material for the synthesis of a variety of derivatives with significant potential in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides an efficient route to 3-aryl substituted thieno[3,2-b]pyridines, which have demonstrated promising antitumor properties. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working on the development of novel therapeutics based on this privileged scaffold. Further exploration of this chemical space is warranted to identify more potent and selective drug candidates.

References

Safety and handling precautions for 3-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-Bromothieno[3,2-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No. 94191-12-5).[1][2] Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from SDS of structurally similar compounds, including isomers and related bromo-heterocyclic structures. A conservative approach is recommended, treating the compound with the highest degree of caution indicated by the available data.

Chemical Identification

This compound is a heterocyclic building block used in organic synthesis, particularly in the development of pharmaceutical compounds.[3]

Identifier Value
IUPAC Name This compound
CAS Number 94191-12-5[1][2]
Molecular Formula C₇H₄BrNS[2]
Molecular Weight 214.08 g/mol [1][2]
MDL Number MFCD11869741[1][2]

Hazard Identification and Classification

While specific toxicological properties for this compound have not been fully investigated, data from closely related isomers and analogues suggest significant potential hazards.[4] The following GHS classifications, based on the isomer 3-Bromothieno[2,3-c]pyridine and other similar compounds, should be conservatively applied.[5][6]

Signal Word: Danger

Pictograms:

GHS06: Skull and Crossbones GHS07: Exclamation Mark GHS08: Health Hazard

Table 1: GHS Hazard Classification

Hazard Class Hazard Statement Reference
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed
Acute Toxicity, Dermal (Category 2) H310: Fatal in contact with skin
Skin Irritation (Category 2) H315: Causes skin irritation [5][6]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation [5][6]
STOT - Single Exposure (Category 3) H335: May cause respiratory irritation [5][6]

| Flammable/Combustible Liquid | H227: Combustible liquid | |

Precautionary Statements Summary: Users should avoid all contact, including breathing vapors, and use the substance only in well-ventilated areas or closed systems.[4] Comprehensive personal protective equipment is mandatory. Do not eat, drink, or smoke when using this product, and wash hands thoroughly after handling.[6]

Physical and Chemical Properties

Quantitative physical data for this compound is scarce. The data below is compiled from supplier information and data for structurally related compounds.

Table 2: Physical and Chemical Properties

Property Value Source/Note
Purity ≥95% Apollo Scientific[1]
Boiling Point 96°C @ 2.7 mmHg Data for 3-Bromothieno[3,2-b]thiophene[7]

| Storage | Sealed in dry, room temperature | BLD Pharm[2] |

Handling and Storage

Safe Handling Procedures
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood or a closed system.[4][7]

  • Personal Precautions: Avoid contact with skin, eyes, and clothing.[7] Do not breathe mist, gas, or vapors.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools and take precautionary measures against static discharge.[4][6]

  • Hygiene: Do not eat, drink, or smoke in work areas. Wash hands and face thoroughly after handling and before breaks. Immediately change contaminated clothing.

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[4][6]

  • Security: Store in a locked-up area accessible only to qualified or authorized personnel.

Experimental Protocols: Safety and Exposure Control

Engineering Controls

Adequate exhaust ventilation is essential to control airborne concentrations.[4] Emergency exits and risk-elimination areas should be clearly designated.[7] Use explosion-proof electrical and ventilating equipment.[4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7] Equipment must be approved under government standards such as NIOSH (US) or EN 166 (EU).[4]

  • Skin Protection: Wear impervious protective clothing and gloves (e.g., nitrile rubber).[7] Gloves must be inspected prior to use and a proper removal technique must be used to avoid skin contact.

  • Respiratory Protection: If engineering controls are insufficient or irritation is experienced, use a full-face respirator with a filter type A (organic gases and vapors), conforming to NIOSH or EN 149 standards.[4][7]

Emergency Procedures

First Aid Measures
  • General Advice: First-aiders must protect themselves. Move the affected person out of the dangerous area and show this safety data sheet to the doctor in attendance.

  • If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and consult a doctor immediately.[7]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[7] Gently wash with plenty of soap and water. Call a poison center or doctor immediately as the substance is classified as potentially fatal upon skin contact.

  • In Case of Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, also under the eyelids.[4][7] Remove contact lenses, if present and easy to do. If eye irritation persists, get medical advice/attention.[4]

  • If Swallowed: Immediately call a poison center or doctor.[4] Rinse mouth with water.[7] Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[7] A water spray may be used to cool closed containers.[4]

  • Specific Hazards: Vapors may form explosive mixtures with air.[4] Hazardous decomposition products can include nitrogen oxides (NOx), carbon oxides (CO, CO₂), sulfur oxides, and hydrogen bromide gas.[4][6]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[4][7]

Accidental Release Measures
  • Personal Precautions: Do not breathe vapors or aerosols and avoid all substance contact. Evacuate personnel to safe areas and ensure adequate ventilation.[7] Remove all sources of ignition.[7]

  • Environmental Precautions: Prevent the product from entering drains or contaminating surface and ground water.[7]

  • Containment and Cleanup: Cover drains. Collect, bind, and pump off spills. Soak up with inert absorbent material (e.g., sand, silica gel, universal binder).[4] Keep in suitable, closed containers for disposal.[7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] The information presented is based on the hazard classification of similar chemical structures.

Table 3: Toxicological Data Summary (Inferred)

Exposure Route Effect Classification
Oral Toxic if swallowed Acute Toxicity (Oral), Category 3
Dermal Fatal in contact with skin Acute Toxicity (Dermal), Category 2
Inhalation May cause respiratory irritation STOT - Single Exposure, Category 3[5]
Skin Contact Causes skin irritation Skin Irritation, Category 2[5]

| Eye Contact | Causes serious eye irritation | Serious Eye Irritation, Category 2A[5] |

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]

Visualized Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation & Assessment cluster_controls 2. Implement Controls cluster_handling 3. Handling & Disposal cluster_emergency 4. Emergency Response start Start: New Experiment risk_assessment Conduct Risk Assessment start->risk_assessment sds_review Review SDS / Chemical Data risk_assessment->sds_review identify_hazards Identify Hazards (Toxic, Dermal Fatality, Irritant) select_ppe Select Mandatory PPE (Gloves, Goggles, Lab Coat) identify_hazards->select_ppe setup_ventilation Setup Engineering Controls (Fume Hood) identify_hazards->setup_ventilation sds_review->identify_hazards handling Execute Handling Procedure select_ppe->handling setup_ventilation->handling waste Segregate & Label Hazardous Waste handling->waste emergency Emergency Event (Spill, Exposure) handling->emergency decontaminate Decontaminate Work Area & Glassware waste->decontaminate end End of Process decontaminate->end first_aid Administer First Aid emergency->first_aid spill_control Follow Spill Cleanup Protocol emergency->spill_control notify Notify Supervisor / EHS first_aid->notify spill_control->notify

Caption: Logical workflow for risk assessment and safe handling of this compound.

References

Technical Guide: 3-Bromothieno[3,2-b]pyridine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromothieno[3,2-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, bicyclic core structure, combining a thiophene and a pyridine ring, serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical characterization of this compound, catering to the needs of researchers in drug discovery and development.

Commercial Availability and Suppliers

The commercial availability of this compound (CAS No: 94191-12-5; MDL No: MFCD11869741) can be intermittent, with several suppliers listing the compound, though stock levels may vary. Researchers are advised to inquire directly with the suppliers for the most current availability and lead times. Below is a summary of known suppliers and their listed product specifications.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)Stock Status (as of late 2025)
Apollo ScientificOR3058395%250mg, 1g, 5g£105.00 (250mg), £300.00 (1g), £867.00 (5g)Out of Stock[1]
BLD PharmBD109559≥95%InquireInquireInquire
Santa Cruz Biotechnologysc-280104InquireInquireInquireInquire
A2B ChemAC7100195%250mg$7.00In Stock

Note: Pricing and stock status are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Synthetic Protocols

Synthesis of this compound from 3-Aminothieno[3,2-b]pyridine

This experimental protocol is a proposed method based on established Sandmeyer reaction principles for heterocyclic amines.

Reaction Scheme:

G 3-Aminothieno[3,2-b]pyridine 3-Aminothieno[3,2-b]pyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Aminothieno[3,2-b]pyridine->Diazonium Salt Intermediate 1. NaNO2, HBr (aq) 2. 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound CuBr, HBr (aq) Heat

Figure 1: Proposed synthesis of this compound.

Materials:

  • 3-Aminothieno[3,2-b]pyridine

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-aminothieno[3,2-b]pyridine in an aqueous solution of hydrobromic acid (HBr).

    • Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Analytical Data

Characterization of this compound is typically performed using standard analytical techniques. While specific spectra from suppliers are often proprietary, representative data from analogous compounds and general expectations are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and thiophene rings. The chemical shifts and coupling constants will be characteristic of the thieno[3,2-b]pyridine ring system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the bicyclic core. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

High-Performance Liquid Chromatography (HPLC)

Purity analysis is crucial for drug development applications. A reverse-phase HPLC method can be developed for the purity determination of this compound.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

G cluster_0 HPLC Analysis Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Inject Data Acquisition Data Acquisition HPLC System->Data Acquisition Detect Data Analysis Data Analysis Data Acquisition->Data Analysis Integrate Peaks Purity Report Purity Report Data Analysis->Purity Report Calculate % Area

Figure 2: General workflow for HPLC purity analysis.

Logical Relationships in Drug Development

This compound serves as a key starting material in the synthesis of more complex molecules with potential biological activity. A common synthetic strategy involves leveraging the bromine atom for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl substituents.

G cluster_0 Drug Discovery & Development Pathway This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Diverse Analogs Diverse Analogs Suzuki Coupling->Diverse Analogs Screening Screening Diverse Analogs->Screening Lead Compound Lead Compound Screening->Lead Compound

Figure 3: Role of this compound in a drug discovery pipeline.

Conclusion

This compound is a valuable building block for the synthesis of novel heterocyclic compounds. While its commercial availability can be a limiting factor, a viable synthetic route from its amino precursor exists. This guide provides researchers with the necessary information to source or synthesize this compound and proceed with their research and development activities. Careful analytical characterization is essential to ensure the quality and reproducibility of subsequent experimental work.

References

Methodological & Application

Suzuki-Miyaura Coupling for the Synthesis of 3-Arylthieno[3,2-b]pyridines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Its derivatives have demonstrated considerable promise as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes often implicated in diseases like cancer.[1][2] Notably, compounds based on this scaffold have been identified as highly selective inhibitors of Haspin kinase, a key player in mitosis, making it a promising target for novel anti-cancer therapies.[1] Furthermore, certain thieno[3,2-b]pyridine derivatives act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5), highlighting their potential in treating neurological disorders.[1]

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of 3-arylthieno[3,2-b]pyridines, enabling the efficient formation of a carbon-carbon bond between the thieno[3,2-b]pyridine core and various aryl or heteroaryl moieties.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromothieno[3,2-b]pyridine and its derivatives, along with tabulated data from representative reactions.

Applications in Drug Discovery

Thieno[3,2-b]pyridine derivatives have shown potential in several therapeutic areas:

  • Oncology: As kinase inhibitors, these compounds are being explored for their anti-cancer properties.[1][2][3] For instance, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their antitumor potential in triple-negative breast cancer cell lines.[3]

  • Neurological Disorders: Their ability to modulate mGlu5 receptors makes them attractive candidates for the development of treatments for various neurological and psychiatric conditions.[1]

  • Anti-inflammatory and Antimicrobial Agents: The broader class of thiophene derivatives has been investigated for a range of pharmacological activities, including as anti-inflammatory, and antimicrobial agents.[4]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[5][6]

Suzuki_Miyaura_General_Scheme cluster_conditions reagents R-X + R'-B(OR)2 product R-R' reagents->product catalyst Pd(0) Catalyst, Base

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate

This protocol is adapted from a published procedure for the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[3][7]

Materials:

  • Methyl this compound-2-carboxylate

  • Phenylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • Ethyl acetate

  • Petroleum ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add methyl this compound-2-carboxylate (1.0 eq), phenylboronic acid pinacol ester (1.2-1.6 eq), potassium carbonate (6.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (2-4 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of DME and water (3:1 v/v).

  • The reaction mixture is heated to 100 °C and stirred for 3-4.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of ether and petroleum ether as the eluent.

  • The pure product, methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate, is obtained as a white solid.[7]

Suzuki-Miyaura Coupling Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Workflow start Start: Assemble Reactants reactants 1. Add this compound derivative, Boronic acid/ester, Base, and Pd Catalyst to flask start->reactants inert_atm 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) reactants->inert_atm add_solvent 3. Add Degassed Solvent (e.g., DME/Water) inert_atm->add_solvent reaction 4. Heat and Stir (e.g., 100 °C, 3-4.5 h) add_solvent->reaction monitoring 5. Monitor Reaction by TLC reaction->monitoring workup 6. Aqueous Workup (Dilute with EtOAc, wash with H2O and brine) monitoring->workup drying 7. Dry Organic Layer (Anhydrous Na2SO4) workup->drying evaporation 8. Solvent Evaporation drying->evaporation purification 9. Purification (Silica Gel Column Chromatography) evaporation->purification product End: Isolated Pure Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Quantitative Data Summary

The following table summarizes the results for the Suzuki-Miyaura coupling of methyl this compound-2-carboxylate with various boronic acids and esters.[3]

EntryBoronic Acid/EsterProductYield (%)
1Phenylboronic acid pinacol esterMethyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate74
24-Methoxyphenylboronic acidMethyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate84
34-Methylphenylboronic acidMethyl 3-(4-methylphenyl)thieno[3,2-b]pyridine-2-carboxylate78
4Potassium 4-(trifluoromethyl)phenyltrifluoroborateMethyl 3-(4-(trifluoromethyl)phenyl)thieno[3,2-b]pyridine-2-carboxylate40
54-Chlorophenylboronic acidMethyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate75
64-Cyanophenylboronic acidMethyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate72
74-Pyridinylboronic acidMethyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate66
82-Furanylboronic acidMethyl 3-(furan-2-yl)thieno[3,2-b]pyridine-2-carboxylate35

Reaction Conditions: Methyl this compound-2-carboxylate (1 eq), boronic acid/ester (1.2-1.6 eq), Pd(dppf)Cl₂·CH₂Cl₂ (2-4 mol%), K₂CO₃ (6 eq), DME/H₂O (3:1), 100 °C, 3-4.5 h.[3]

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling is a highly effective and versatile method for the synthesis of 3-arylthieno[3,2-b]pyridines. The provided protocol and data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of compounds for various therapeutic applications. The reaction's tolerance to a wide range of functional groups allows for the generation of diverse libraries of thieno[3,2-b]pyridine derivatives for biological screening.

References

Application Notes and Protocols for the Synthesis of 3-arylthieno[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-arylthieno[3,2-b]pyridines from 3-bromothieno[3,2-b]pyridine, a key transformation in the development of novel compounds for various therapeutic areas. The thieno[3,2-b]pyridine scaffold is a significant pharmacophore found in a range of biologically active molecules. This document outlines two powerful palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling and the Stille cross-coupling.

Introduction

The functionalization of the thieno[3,2-b]pyridine core at the 3-position is a critical step in the synthesis of diverse compound libraries for drug discovery. The introduction of various aryl and heteroaryl substituents allows for the fine-tuning of physicochemical and pharmacological properties. Both the Suzuki-Miyaura and Stille reactions are highly effective for this transformation, each offering distinct advantages. The Suzuki-Miyaura coupling is favored for its use of generally non-toxic and readily available boronic acids and their derivatives. The Stille coupling, while employing toxic organotin reagents, is valued for its tolerance of a wide range of functional groups and its insensitivity to air and moisture.[1][2]

Data Presentation: Suzuki-Miyaura Coupling of Methyl this compound-2-carboxylate

The following table summarizes the yields for the Suzuki-Miyaura cross-coupling of methyl this compound-2-carboxylate with various (hetero)aryl boron reagents. This data provides a comparative overview of the reaction's efficiency with different coupling partners under optimized conditions.

EntryAryl/Heteroaryl Boron ReagentProductYield (%)
14-ChlorophenyltrifluoroborateMethyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate82
24-CyanophenyltrifluoroborateMethyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate35
33-Furanylboronic acidMethyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate52

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-4 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • 1,2-Dimethoxyethane (DME) or Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask or microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), Pd(dppf)Cl₂ (2-4 mol%), and the carbonate base (2.0 - 3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., DME/water 3:1 or Dioxane/water 4:1).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction can also be performed in a microwave reactor at 100-120°C for 15-40 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylthieno[3,2-b]pyridine.

Protocol 2: Stille Cross-Coupling (General Procedure)

This protocol provides a general methodology for the Stille cross-coupling of this compound with an organostannane reagent, adapted from general procedures for heteroaryl bromides.[1][3][4]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroaryltributylstannane (1.1 - 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or Tri(2-furyl)phosphine as a ligand (if Pd₂(dba)₃ is used)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst (and ligand, if necessary).

  • Evacuate the flask and backfill with an inert gas.

  • Add the anhydrous, degassed solvent, followed by this compound (1.0 equiv) and the organostannane reagent (1.1 - 1.2 equiv).

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for 1-2 hours, followed by filtration through Celite. Alternatively, the crude mixture can be purified directly by column chromatography.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography to yield the 3-arylthieno[3,2-b]pyridine.

Visualizations

The following diagrams illustrate the synthetic pathways and the general workflow for the preparation of 3-arylthieno[3,2-b]pyridines.

Synthesis_Workflow cluster_start Starting Material cluster_coupling Cross-Coupling Reactions cluster_product Product 3_Bromo This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid/Ester, Pd Catalyst, Base) 3_Bromo->Suzuki Stille Stille Coupling (Organostannane, Pd Catalyst) 3_Bromo->Stille 3_Aryl 3-Arylthieno[3,2-b]pyridine Suzuki->3_Aryl Stille->3_Aryl

Caption: Synthetic routes to 3-arylthieno[3,2-b]pyridines.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ or Ar'-SnR₃ ArB->Transmetal

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Application Notes and Protocols for the Functionalization of the 3-Position of the Thieno[3,2-b]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Functionalization at the 3-position of this ring system has been a key strategy in the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted thieno[3,2-b]pyridine derivatives, focusing on palladium-catalyzed cross-coupling reactions. Additionally, it outlines the involvement of these compounds in key signaling pathways, particularly as kinase inhibitors and negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5).

Strategic Approaches for 3-Position Functionalization

The introduction of substituents at the 3-position of the thieno[3,2-b]pyridine core is most effectively achieved through cross-coupling reactions, starting from a halogenated precursor, typically 3-bromothieno[3,2-b]pyridine. The primary methods employed are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Experimental Workflow for 3-Position Functionalization

G cluster_0 Starting Material Preparation cluster_1 Palladium-Catalyzed Cross-Coupling Reactions cluster_2 Functionalized Products Thieno[3,2-b]pyridine Thieno[3,2-b]pyridine This compound This compound Thieno[3,2-b]pyridine->this compound Bromination Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid/Ester Sonogashira Sonogashira This compound->Sonogashira Terminal Alkyne Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig Amine 3-Aryl/Heteroaryl-thieno[3,2-b]pyridine 3-Aryl/Heteroaryl-thieno[3,2-b]pyridine Suzuki-Miyaura->3-Aryl/Heteroaryl-thieno[3,2-b]pyridine 3-Alkynyl-thieno[3,2-b]pyridine 3-Alkynyl-thieno[3,2-b]pyridine Sonogashira->3-Alkynyl-thieno[3,2-b]pyridine 3-Amino-thieno[3,2-b]pyridine 3-Amino-thieno[3,2-b]pyridine Buchwald-Hartwig->3-Amino-thieno[3,2-b]pyridine

Caption: General workflow for the functionalization of the 3-position of the thieno[3,2-b]pyridine ring.

Key Applications in Drug Discovery

Kinase Inhibition

Thieno[3,2-b]pyridine derivatives have emerged as a promising class of protein kinase inhibitors.[1][2][3] These compounds often act as ATP-competitive inhibitors, but in a non-mimetic fashion, by interacting with the kinase back pocket.[1][2] A notable target is Haspin kinase, an atypical kinase involved in mitosis, making its inhibition a potential strategy for cancer therapy.[1][2][3]

G Thieno[3,2-b]pyridine Derivative Thieno[3,2-b]pyridine Derivative Haspin Kinase Haspin Kinase Thieno[3,2-b]pyridine Derivative->Haspin Kinase Inhibition Mitosis Mitosis Haspin Kinase->Mitosis Regulation Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation Cancer Cancer Cell Proliferation->Cancer Uncontrolled

Caption: Signaling pathway illustrating the role of thieno[3,2-b]pyridine derivatives as Haspin kinase inhibitors.

Negative Allosteric Modulation of mGlu5

Certain 3-functionalized thieno[3,2-b]pyridines act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[3][4][5] These compounds bind to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds.[4][6] This modulation reduces the receptor's response to glutamate, a mechanism of interest for treating various neurological and psychiatric disorders.[4][5]

G Glutamate Glutamate mGlu5 Receptor mGlu5 Receptor Glutamate->mGlu5 Receptor Binds to orthosteric site Gq Protein Gq Protein mGlu5 Receptor->Gq Protein Activation Thieno[3,2-b]pyridine NAM Thieno[3,2-b]pyridine NAM Thieno[3,2-b]pyridine NAM->mGlu5 Receptor Binds to allosteric site Thieno[3,2-b]pyridine NAM->Gq Protein Inhibits activation Phospholipase C Phospholipase C Gq Protein->Phospholipase C Activates Intracellular Ca2+ Intracellular Ca2+ Phospholipase C->Intracellular Ca2+ Increases Cellular Response Cellular Response Intracellular Ca2+->Cellular Response

Caption: Mechanism of mGlu5 negative allosteric modulation by thieno[3,2-b]pyridine derivatives.

Experimental Protocols and Data

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various boronic acids or esters.[3]

General Protocol:

  • To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF).

  • Heat the reaction mixture at 80-110 °C for 3-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

Product (Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate)Boronic Acid/EsterCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
2a (3-phenyl)Phenylboronic acid pinacol esterNot specifiedNot specifiedNot specified374[7]
2b (3-p-tolyl)Potassium p-tolyltrifluoroborateNot specifiedNot specifiedNot specified4.584[7]
2g (3-pyridin-4-yl)4-Pyridine boronic acidPdCl₂(dppf)·CH₂Cl₂ (4%)Not specifiedNot specified466[7]
2h (3-furan-3-yl)Potassium 3-furanylboronic acidPdCl₂(dppf)·CH₂Cl₂ (4%)Not specifiedNot specified4.552[7]
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl moieties at the 3-position.[8]

General Protocol:

  • To a reaction flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2.5-5 mol%).

  • Flush the flask with an inert gas.

  • Add a degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine, 2.0-7.0 eq.).

  • Add the terminal alkyne (1.1-1.2 eq.) and stir the mixture at room temperature to 100 °C for 3-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the reaction mixture with an etheral solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data for Sonogashira Coupling:

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100398[9]
2-amino-3-bromopyridine4-MethylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100394[9]
Aryl Halide (generic)Terminal Alkyne (generic)Pd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[8]
Buchwald-Hartwig Amination

This reaction is employed for the synthesis of 3-amino-thieno[3,2-b]pyridine derivatives.

General Protocol:

  • In a glovebox or under an inert atmosphere, combine the this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., tBu₃P·HBF₄, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 2.2 eq.).

  • Add a degassed anhydrous solvent (e.g., toluene, dioxane).

  • Heat the mixture to reflux (80-110 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Representative Reaction Conditions for Buchwald-Hartwig Amination:

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)
Pd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBu (2.2)TolueneReflux
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene100

References

Application Notes and Protocols for the Use of 3-Bromothieno[3,2-b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from the versatile building block, 3-Bromothieno[3,2-b]pyridine. The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective inhibitors for a range of protein kinases implicated in diseases such as cancer.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases. The thieno[3,2-b]pyridine core serves as an excellent starting point for the synthesis of ATP-competitive kinase inhibitors. The bromine atom at the 3-position of this compound offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the scaffold and optimize inhibitor potency and selectivity. This document outlines key synthetic strategies, detailed experimental protocols, and biological activity data for thieno[3,2-b]pyridine-based kinase inhibitors targeting several important kinases.

Key Synthetic Methodologies

The functionalization of the this compound core is predominantly achieved through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of C-C and C-N bonds, respectively, at the 3-position of the thienopyridine ring system.

A general workflow for the synthesis of these inhibitors is depicted below:

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid/Ester) start->suzuki buchwald Buchwald-Hartwig Amination (Amine) start->buchwald inhibitor_c C-3 Arylated/Heteroarylated Thieno[3,2-b]pyridine Kinase Inhibitor suzuki->inhibitor_c inhibitor_n C-3 Aminated Thieno[3,2-b]pyridine Kinase Inhibitor buchwald->inhibitor_n

Caption: General synthetic routes for kinase inhibitors from this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 3-position of the thieno[3,2-b]pyridine core.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, with 10-20% water)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the aryl/heteroarylboronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl/heteroaryl-thieno[3,2-b]pyridine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of amine functionalities at the 3-position.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, THF, 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound and the chosen solvent to the tube.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 3-amino-thieno[3,2-b]pyridine derivative.

Quantitative Data: Biological Activity of Thieno[3,2-b]pyridine-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of various thieno[3,2-b]pyridine derivatives against several protein kinases.

Table 1: Haspin Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference
MU1920Haspin-[1]

Note: Specific IC₅₀ value for MU1920 was not provided in the searched abstracts, but it is described as a quality chemical probe for Haspin.[1]

Table 2: c-Met and VEGFR-2 Kinase Inhibitors

ScaffoldTarget Kinase(s)IC₅₀ Range (nM)Reference
Thieno[3,2-b]pyridine derivativesc-Met, VEGFR-2low nanomolar[2]
Thieno[3,2-b]pyridine based N3-arylmalonamidesc-Met, VEGFR-2low nanomolar[3]

Table 3: Pim-1 Kinase Inhibitors

ScaffoldTarget KinaseIC₅₀ (µM)Reference
Thieno[2,3-b]pyridine derivativePim-112.71[4]
Pyridothienopyrimidin-4-one (6c)Pim-14.62[4]
Pyridothienopyrimidin-4-one (7a)Pim-11.18[4]
Pyridothienopyrimidin-4-one (7c)Pim-11.38[4]
Pyridothienopyrimidin-4-one (7d)Pim-11.97[4]
Pyridothienopyrimidin-4-one (8b)Pim-18.83[4]
Pyridothienopyrimidin-4-one (9)Pim-14.18[4]

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinases targeted by thieno[3,2-b]pyridine-based inhibitors.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and angiogenesis.

G cluster_1 c-Met Signaling Pathway HGF HGF cMet c-Met HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellSurvival CellMotility Cell Motility & Invasion ERK->CellMotility

Caption: Overview of the c-Met signaling pathway, a key driver of cancer progression.

G cluster_2 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Initiates

Caption: The canonical JAK-STAT signaling pathway, crucial in immunity and cancer.

G cluster_3 Haspin Kinase in Mitosis Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates H3T3ph Phosphorylated H3 (Thr3) HistoneH3->H3T3ph AuroraB Aurora B Kinase H3T3ph->AuroraB Recruits ChromosomeSeg Proper Chromosome Segregation AuroraB->ChromosomeSeg Ensures

Caption: Role of Haspin kinase in mitotic chromosome segregation.[5]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The straightforward functionalization via established cross-coupling methodologies allows for rapid lead optimization. The thieno[3,2-b]pyridine scaffold has demonstrated its utility in targeting several important kinases, and further exploration of this chemical space is likely to yield novel and effective therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to design and synthesize the next generation of kinase inhibitors.

References

Application Notes and Protocols for the Development of Antitumor Agents Using 3-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of novel antitumor agents derived from the 3-bromothieno[3,2-b]pyridine scaffold. This document outlines the rationale for targeting this chemical series, methodologies for lead generation and optimization, and assays for determining anti-cancer efficacy and mechanism of action.

Introduction: The Thienopyridine Scaffold in Oncology

Thienopyridines, a class of heterocyclic compounds, have emerged as a promising scaffold in the development of novel anti-cancer agents.[1] The isomeric forms, including thieno[3,2-b]pyridine, thieno[2,3-b]pyridine, and thieno[2,3-c]pyridine, offer a versatile platform for structural modifications to achieve potent and selective inhibition of various cancer-related targets.[1][2] The this compound core, in particular, serves as a key intermediate for introducing diverse functional groups through cross-coupling reactions, enabling the exploration of a wide chemical space for antitumor activity.[3] Derivatives of this scaffold have demonstrated efficacy against a range of human cancer cell lines, including those of breast, prostate, and colon cancer, by mechanisms that include cell cycle arrest and apoptosis induction.[4][5]

Synthesis of Thieno[3,2-b]pyridine Derivatives

The synthesis of antitumor agents based on the this compound scaffold typically involves palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties at the 3-position. The Suzuki-Miyaura cross-coupling reaction is a commonly employed method for this transformation.[4]

General Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Screening Cascade start This compound suzuki Suzuki-Miyaura Cross-Coupling start->suzuki purification Purification and Characterization suzuki->purification boronic_acid (Hetero)aryl Boronic Acid/Ester boronic_acid->suzuki derivatives Thieno[3,2-b]pyridine Derivatives purification->derivatives in_vitro In Vitro Screening (e.g., MTT Assay) derivatives->in_vitro mechanistic Mechanistic Studies (Cell Cycle, Apoptosis) in_vitro->mechanistic cell_lines Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) cell_lines->in_vitro in_vivo In Vivo/In Ovo Models (e.g., CAM Assay) mechanistic->in_vivo lead Lead Compound in_vivo->lead

Caption: General workflow for the synthesis and screening of thieno[3,2-b]pyridine derivatives.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates from methyl this compound-2-carboxylate.[4]

Materials:

  • Methyl this compound-2-carboxylate

  • (Hetero)aryl boronic acid, pinacol ester, or trifluoroborate salt

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add methyl this compound-2-carboxylate (1 equivalent).

  • Add the (hetero)aryl boronic acid derivative (1.2-1.5 equivalents).

  • Add the palladium catalyst (0.05-0.1 equivalents) and the base (2-3 equivalents).

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 3-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ether/petroleum ether).

  • Characterize the final product by NMR, mass spectrometry, and melting point determination.

In Vitro Antitumor Activity Evaluation

The antitumor potential of the synthesized thieno[3,2-b]pyridine derivatives is initially assessed using in vitro cell-based assays against a panel of human cancer cell lines.

Quantitative Data Summary

The following tables summarize the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values of various thienopyridine derivatives against different cancer cell lines.

CompoundCancer Cell LineGI50 (µM)Reference
Methyl 3-(aryl)thieno[3,2-b]pyridine-2-carboxylates
2eMDA-MB-231 (Triple Negative Breast Cancer)13[4]
Thieno[2,3-b]pyridine Derivatives IC50 (µM)
3cPim-1 Kinase35.7[6]
5bPim-1 Kinase12.71[6]
Thieno[2,3-c]pyridine Derivatives IC50 (µM)
6iHSC3 (Head and Neck Cancer)10.8[7]
6iT47D (Breast Cancer)11.7[7]
6iRKO (Colorectal Cancer)12.4[7]
Protocol: Sulforhodamine B (SRB) Assay for Cell Growth Inhibition

This assay is used to determine the cell growth inhibitory effect of the synthesized compounds.[4]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) and a non-tumorigenic cell line (e.g., MCF-12A)

  • Complete cell culture medium

  • Synthesized thienopyridine derivatives

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours).

  • After treatment, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4 °C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris-base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

Mechanistic Studies

To understand how the thienopyridine derivatives exert their antitumor effects, further mechanistic studies are conducted, including cell cycle analysis and apoptosis assays.

Potential Signaling Pathways

Thienopyridine derivatives have been shown to target various signaling pathways involved in cancer progression. For instance, some thieno[2,3-b]pyridine derivatives act as Pim-1 kinase inhibitors, while some thieno[2,3-c]pyridines inhibit Hsp90.[6][7]

G cluster_pathway Pim-1 Kinase Signaling Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor stat STATs receptor->stat pim1 Pim-1 Kinase stat->pim1 bad Bad pim1->bad proliferation Cell Proliferation pim1->proliferation bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis thieno Thieno[2,3-b]pyridine Derivative thieno->pim1

Caption: Inhibition of the Pim-1 kinase signaling pathway by thieno[2,3-b]pyridine derivatives.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a lead compound on the cell cycle profile of cancer cells.[4]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Lead thienopyridine compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the GI50 concentration of the lead compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20 °C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. For example, some compounds cause an increase in the G0/G1 phase and a decrease in the S phase.[4]

In Vivo Antitumor Activity Evaluation

Promising compounds from in vitro and mechanistic studies are further evaluated in in vivo or in ovo models to assess their antitumor efficacy in a more complex biological system.

Protocol: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in ovo model used to evaluate the antitumor and anti-angiogenic potential of compounds.[4]

Materials:

  • Fertilized chicken eggs

  • Cancer cell line (e.g., MDA-MB-231)

  • Matrigel

  • Lead thienopyridine compound

  • Stereomicroscope

Procedure:

  • Incubate fertilized chicken eggs in a humidified incubator at 37 °C.

  • On day 3 of incubation, create a small window in the eggshell to expose the CAM.

  • On day 9, gently place a silicone ring on the CAM.

  • Inoculate a suspension of cancer cells mixed with Matrigel onto the CAM within the silicone ring.

  • Allow the tumor to grow for a few days.

  • Treat the tumors topically with the lead compound or vehicle control.

  • After a specified treatment period, excise the tumors and measure their size and weight.

  • Calculate the percentage of tumor growth inhibition compared to the control group. For instance, compound 2e has been shown to reduce tumor size in a CAM model.[4]

Drug Development Decision-Making Logic

The progression of a thienopyridine derivative from a hit compound to a clinical candidate follows a structured decision-making process.

G start Library of Thienopyridine Derivatives primary_screen Primary Screening (e.g., against MDA-MB-231) start->primary_screen hit_id Hit Identification (GI50 < threshold) primary_screen->hit_id secondary_screen Secondary Screening (Panel of cell lines) hit_id->secondary_screen Active no_activity Inactive hit_id->no_activity Inactive selectivity Selectivity Assessment (vs. non-tumorigenic cells) secondary_screen->selectivity moa Mechanism of Action (Cell cycle, Apoptosis, Target ID) selectivity->moa Selective toxic Toxic selectivity->toxic Non-selective in_vivo_efficacy In Vivo Efficacy (e.g., CAM, Xenograft) moa->in_vivo_efficacy lead_op Lead Optimization (ADME/Tox) in_vivo_efficacy->lead_op Efficacious in_vivo_efficacy->no_activity Not Efficacious candidate Clinical Candidate lead_op->candidate

Caption: Decision-making workflow for thienopyridine-based drug discovery.

By following these application notes and protocols, researchers can systematically synthesize, evaluate, and optimize thieno[3,2-b]pyridine derivatives as potential novel antitumor agents for the treatment of various cancers.

References

Application Notes and Protocols for the N-arylation of 3-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 3-bromothieno[3,2-b]pyridine, a key transformation for the synthesis of derivatives with significant potential in drug discovery. The thieno[3,2-b]pyridine scaffold is a core component of various kinase inhibitors, and the introduction of an aryl amine moiety at the 3-position is a critical step in developing novel therapeutic agents. The protocols outlined below are based on the well-established Buchwald-Hartwig amination and Ullmann condensation reactions, which are standard methods for the formation of carbon-nitrogen bonds.

Biological Context: Thieno[3,2-b]pyridines as Kinase Inhibitors

N-arylthieno[3,2-b]pyridine derivatives have emerged as a promising class of compounds in oncology drug development. These molecules have been shown to inhibit several key kinases involved in cancer progression, including Src, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[1] The inhibition of these kinases can disrupt critical signaling pathways responsible for tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[1] Specifically, VEGFR-2 is a primary mediator of the angiogenic effects of VEGF.[1][2] The Src family of kinases are involved in various signaling pathways that regulate cell growth, division, migration, and survival.[3][4] By targeting these kinases, N-arylthieno[3,2-b]pyridine derivatives represent a promising avenue for the development of novel anti-cancer therapies.

A simplified representation of the signaling pathways targeted by thieno[3,2-b]pyridine derivatives is shown below. Inhibition of VEGFR-2 and Src can block the downstream activation of pro-survival and pro-proliferative pathways such as the PI3K/Akt and Ras/MAPK cascades.

Kinase_Inhibitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src_membrane Src Src_membrane->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Transcription Promotes Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Proliferation & Angiogenesis Thienopyridine N-arylthieno[3,2-b]pyridine (Inhibitor) Thienopyridine->VEGFR2 Inhibits Thienopyridine->Src_membrane Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Signaling pathways affected by N-arylthieno[3,2-b]pyridine derivatives.

Experimental Protocols

Two primary methods for the N-arylation of this compound are presented: Palladium-catalyzed Buchwald-Hartwig Amination and Copper-catalyzed Ullmann Condensation.

Protocol 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[5][6] This protocol is adapted from established procedures for the amination of related heteroaryl bromides.

Reaction Scheme:

Materials:

  • This compound

  • Aryl amine (e.g., aniline, substituted anilines)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Xantphos (or another suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous 1,4-dioxane (or another suitable anhydrous solvent like toluene)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere of argon or nitrogen, add the palladium catalyst (e.g., Pd(OAc)₂, 5-15 mol%), the phosphine ligand (e.g., Xantphos, 6-18 mol%), and the base (e.g., Cs₂CO₃, 2 equivalents).

  • Addition of Reactants: To the same tube, add this compound (1 equivalent) and the aryl amine (1.1-1.5 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the reaction mixture. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 120 °C.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, particularly useful for the arylation of N-heterocycles. Modern protocols often utilize milder conditions than the traditional high-temperature reactions.

Reaction Scheme:

Materials:

  • This compound

  • Aryl amine or nitrogen-containing heterocycle

  • Copper(I) iodide (CuI) or another copper catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction vessel with a condenser

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and a condenser, add the copper catalyst (e.g., CuI, 5-20 mol%) and the base (e.g., K₂CO₃, 2 equivalents).

  • Addition of Reactants: Add this compound (1 equivalent) and the aryl amine or N-heterocycle (1.2-2 equivalents) to the vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF or DMSO).

  • Reaction Execution: Heat the reaction mixture with stirring under an inert atmosphere at a temperature typically ranging from 100 to 150 °C.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for the N-arylation of thieno[3,2-b]pyridine derivatives based on literature precedents. The specific yields can vary depending on the nature of the aryl amine and the precise reaction conditions employed.

EntryAryl Halide/AmineCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate1-bromo-4-nitrobenzenePd(OAc)₂ (15)Xantphos (18)Cs₂CO₃ (2)Dioxane1202High
2Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate1-bromo-2-nitrobenzenePd(OAc)₂ (15)Xantphos (18)Cs₂CO₃ (2)Dioxane1202High
33-BromopyridineAnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Toluene801685-95
43-BromopyridineMorpholinePd(OAc)₂ (2)P(tBu)₃ (4)K₃PO₄ (1.5)Toluene1002475-85
5Aryl IodideImidazoleCuI (10)NoneK₂CO₃ (2)DMSO12024~90

Data for entries 1 and 2 are based on the N-arylation of a 3-aminothieno[3,2-b]pyridine derivative. Data for entries 3-5 are for analogous N-arylation reactions of related heterocycles and serve as a general reference.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the Buchwald-Hartwig N-arylation of this compound.

Buchwald_Hartwig_Workflow Start Start Setup Prepare Schlenk tube under inert atmosphere (Ar/N₂) Start->Setup Reagents Add Pd catalyst, ligand, base, this compound, and aryl amine Setup->Reagents Solvent Add anhydrous solvent (e.g., Dioxane) Reagents->Solvent Reaction Heat reaction mixture (80-120 °C) with stirring Solvent->Reaction Monitor Monitor reaction progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Cool to room temperature, perform aqueous work-up Monitor->Workup Complete Purify Purify by column chromatography Workup->Purify Product Isolate pure N-aryl- thieno[3,2-b]pyridin-3-amine Purify->Product

Caption: General workflow for Buchwald-Hartwig N-arylation.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-Bromothieno[3,2-b]pyridine. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules. The protocols provided herein are based on established methodologies for structurally similar heteroaromatic compounds and may serve as a robust starting point for optimization.

Overview of the Sonogashira Coupling Reaction

The Sonogashira coupling reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to facilitate the coupling of a terminal alkyne with an aryl or vinyl halide.[1][2] The reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[2] For electron-deficient heteroaromatic substrates such as this compound, careful optimization of the reaction conditions is often necessary to achieve high yields.

Recommended Reaction Conditions

Based on optimized protocols for analogous substrates like 2-amino-3-bromopyridines, the following conditions are recommended for the Sonogashira coupling of this compound.[3][4]

Table 1: Recommended Sonogashira Coupling Conditions for this compound

ParameterRecommended ConditionAlternative Conditions & Remarks
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%), Pd(OAc)₂ (2-5 mol%). The choice of catalyst can significantly impact yield.
Ligand PPh₃ (5 mol%)Other phosphine ligands such as P(t-Bu)₃ or bulky biaryl phosphine ligands (e.g., XPhos) can be effective, especially for challenging couplings.[5]
Copper(I) Co-catalyst CuI (5 mol%)Copper-free conditions are also possible and can be advantageous in certain cases to avoid homocoupling of the alkyne (Glaser coupling).[6]
Base Et₃N (Triethylamine)Other amine bases such as diisopropylethylamine (DIPEA) or piperidine can be used. The base often serves as the solvent as well.[7]
Solvent DMF (Dimethylformamide)Toluene, THF, or acetonitrile can also be used. The choice of solvent can influence reaction rate and solubility of reagents.
Temperature 100 °CTemperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[7]
Reaction Time 3 hoursReaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time.
Atmosphere Inert (Nitrogen or Argon)While some Sonogashira reactions can be performed in air, an inert atmosphere is generally recommended to prevent catalyst degradation.[3][4]

Detailed Experimental Protocol

This protocol is a representative example for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (0.025 equiv)

  • PPh₃ (0.05 equiv)

  • CuI (0.05 equiv)

  • Anhydrous DMF

  • Triethylamine (Et₃N)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous DMF as the solvent, followed by this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (Et₃N).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed (typically within 3 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alkynyl-thieno[3,2-b]pyridine derivative.

Visualizations

Diagram 1: General Workflow for Sonogashira Coupling

G A Setup Reaction Vessel (Flask, Stir Bar, Condenser) B Add Catalysts and Ligand (Pd Catalyst, PPh3, CuI) A->B C Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) B->C D Add Reagents and Solvents (this compound, Alkyne, DMF, Et3N) C->D E Heat and Stir (100 °C, 3 hours) D->E F Monitor Reaction Progress (TLC or GC-MS) E->F G Work-up (Quench, Extract, Wash) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Diagram 2: Catalytic Cycle of the Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_ox [Ar-Pd(II)(L)2-X] pd0->pd_ox Oxidative Addition (Ar-X) pd_trans [Ar-Pd(II)(L)2-C≡CR'] pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-C≡CR') cu_x CuX cu_alkyne [Cu-C≡CR'] cu_x->cu_alkyne R'C≡CH, Base cu_alkyne->pd_ox cu_alkyne->cu_x Transmetalation

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira coupling reaction.

References

Application Notes and Protocols: 3-Bromothieno[3,2-b]pyridine in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromothieno[3,2-b]pyridine is a halogenated heterocyclic compound that serves as a crucial and versatile building block for the synthesis of advanced organic materials. Its unique thieno[3,2-b]pyridine core, a fused system of thiophene and pyridine rings, imparts desirable electronic and photophysical properties. The presence of a bromine atom at the 3-position provides a reactive site for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions. This enables the construction of complex conjugated molecules tailored for specific functions in organic electronic devices. While direct applications of this compound itself are limited, its derivatives and structural analogs have demonstrated significant potential in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). These related materials exhibit high charge carrier mobilities, tunable energy levels, and strong light absorption, leading to high-performance devices. This document outlines the potential applications, summarizes key performance data of related materials, and provides detailed experimental protocols for the synthesis and device fabrication.

Role as a Versatile Synthetic Building Block

The primary application of this compound in materials science is as a key intermediate. The bromine atom is an excellent leaving group in various cross-coupling reactions, allowing for the introduction of different aryl or heteroaryl groups. This functionalization is critical for tuning the electronic properties, solubility, and solid-state packing of the final material.

The most common synthetic route utilizing this building block is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of a carbon-carbon bond between the thienopyridine core and a wide range of boronic acids or esters.[1][2] This versatility makes this compound a valuable precursor for creating a library of derivatives for screening in various organic electronics applications.

cluster_start Starting Material cluster_reaction Synthetic Transformation cluster_products Functional Materials cluster_devices Final Devices 3-Bromo This compound Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki) 3-Bromo->Coupling OPV_mat OPV Materials (Donors/Acceptors) Coupling->OPV_mat OFET_mat OFET Semiconductors (p-type/n-type) Coupling->OFET_mat OLED_mat OLED Materials (Emitters/Hosts) Coupling->OLED_mat OPV Organic Solar Cells OPV_mat->OPV OFET Organic Transistors OFET_mat->OFET OLED Organic LEDs OLED_mat->OLED

Caption: Synthetic utility of this compound.

Potential Applications in Organic Electronics

The performance of organic electronic devices is fundamentally linked to the molecular structure of the active materials. The thieno[3,2-b]pyridine scaffold is promising due to its rigid, planar structure which can facilitate intermolecular π-π stacking, crucial for efficient charge transport. Furthermore, the nitrogen atom in the pyridine ring acts as an electron-withdrawing unit, which can be used to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), a key strategy in designing materials for specific device architectures.

Organic Photovoltaics (OPVs)

In OPVs, materials based on the thieno[3,2-b]pyridine core can be designed as either electron donors or acceptors. The analogous thieno[3,2-b]pyrrole unit has been successfully used to create highly efficient non-fullerene acceptors (NFAs).[3][4] By tuning the electron-donating or -accepting side groups attached to the 3-position, the optical bandgap and energy levels can be precisely controlled to optimize light absorption and charge separation at the donor-acceptor interface.

Table 1: Performance of Polymer Solar Cells (PSCs) using Thieno[3,2-b]pyrrole-based Non-Fullerene Acceptors.

Acceptor NameDonor PolymerOpen-Circuit Voltage (VOC) [V]Short-Circuit Current (JSC) [mA/cm²]Fill Factor (FF)Power Conversion Efficiency (PCE) [%]Citation
ThPy3 PM60.83023.820.77115.3[3][4]
IT-4Cl (Ref.) PM60.79820.890.75812.6[3][4]
ThPy4 (in ternary) PM6:BTP-eC90.84927.080.80218.43[3][4]
Organic Field-Effect Transistors (OFETs)

For OFETs, high charge carrier mobility is the most critical parameter. The fused, planar structure of thieno[3,2-b]pyridine is conducive to forming ordered molecular packing in thin films, which is essential for efficient charge hopping between molecules. Materials based on the related thieno[3,2-b]thiophene and dithieno[3,2-b:2′,3′-d]thiophene (DTT) cores have demonstrated some of the highest hole mobilities reported for polymeric semiconductors.[5][6] By synthesizing polymers or small molecules incorporating the thieno[3,2-b]pyridine unit, it is possible to develop high-performance p-type (hole-transporting) or even n-type (electron-transporting) semiconductors.

Table 2: Performance of OFETs based on Thieno[3,2-b]thiophene and DTT Derivatives.

MaterialDeposition MethodHole Mobility (μh) [cm²/Vs]On/Off RatioCitation
DPP-Thieno[3,2-b]thiophene Polymer Solution Processup to 1.95> 105[5]
DTT Derivative (Compound 1) Solution Shearing0.10> 107[6]
Thieno[3,2-b]thiophene Oligomers Solution Process~0.01-[7]
Organic Light-Emitting Diodes (OLEDs)

In OLEDs, thieno[3,2-b]pyridine derivatives can be utilized as host materials for phosphorescent emitters or as the emitters themselves, particularly in thermally activated delayed fluorescence (TADF) systems. The pyridine moiety can help in balancing charge injection and transport. The isomeric thieno[3,2-c]pyridine has been used to synthesize phosphorescent Iridium complexes for highly efficient OLEDs, demonstrating the potential of the thienopyridine framework in emissive devices.[8] The ability to functionalize the 3-position allows for the attachment of charge-transporting groups or the tuning of the emission color.

Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling Synthesis

This protocol describes a general procedure for the synthesis of 3-arylthieno[3,2-b]pyridine derivatives from methyl this compound-2-carboxylate, adapted from literature.[1][2]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add reactants to flask: - Methyl this compound-2-carboxylate (1 equiv.) - (Hetero)aryl boronic acid/ester (1.2-1.5 equiv.) - Base (e.g., K2CO3, Cs2CO3) (2-3 equiv.) - Solvent (e.g., Toluene/H2O, Dioxane) B 2. Degas the mixture (e.g., N2/Ar bubbling for 15-30 min) A->B C 3. Add Pd catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%) B->C D 4. Heat the reaction mixture to reflux (80-110 °C) for 2-12 hours C->D E 5. Monitor reaction progress by TLC or LC-MS D->E F 6. Cool to room temp. and add water E->F G 7. Extract with an organic solvent (e.g., EtOAc, CH2Cl2) F->G H 8. Dry organic layer (e.g., MgSO4), filter, and concentrate G->H I 9. Purify the crude product by column chromatography H->I

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Methodology:

  • Reagents Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl this compound-2-carboxylate (1.0 equivalent), the desired (hetero)aryl boronic acid or pinacol ester (1.2–1.5 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equivalents).

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane). Purge the reaction mixture with an inert gas (N₂ or Ar) for 15-30 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2-5 mol%).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol: Fabrication of an Organic Solar Cell

This protocol provides a generalized method for fabricating a conventional architecture polymer solar cell, based on common procedures.[3][4]

G cluster_device Device Structure cluster_fab Fabrication Steps Anode Anode (Ag/Al) ETL Electron Transport Layer (e.g., PNDIT-F3N) Anode->ETL Active Active Layer (Donor:Acceptor Blend) ETL->Active HTL Hole Transport Layer (e.g., PEDOT:PSS) Active->HTL Substrate Substrate (ITO Glass) HTL->Substrate S1 1. ITO Substrate Cleaning (Detergent, DI water, Acetone, IPA sonication) S2 2. HTL Deposition (Spin-coat PEDOT:PSS, then anneal) S1->S2 S3 3. Active Layer Deposition (Spin-coat donor:acceptor blend in inert atmosphere) S2->S3 S4 4. ETL Deposition (Spin-coat PNDIT-F3N) S3->S4 S5 5. Cathode Deposition (Thermal evaporation of Ag or Al) S4->S5 S6 6. Device Encapsulation & Testing S5->S6

Caption: Structure and fabrication flow of a conventional OPV.

Methodology:

  • Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15-20 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the ITO substrate. Anneal the film at approximately 150 °C for 15 minutes in air.

  • Active Layer Deposition: Transfer the substrates into an inert atmosphere (e.g., a nitrogen-filled glovebox). Prepare a solution of the donor polymer and the acceptor material (a derivative of this compound) in a suitable solvent like chloroform or chlorobenzene. Spin-coat this blend solution onto the HTL to form the active layer. The film may require thermal or solvent vapor annealing to optimize its morphology.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a solution of an electron-transporting material (e.g., PNDIT-F3N) on top of the active layer.[3]

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the top metal electrode (e.g., Silver or Aluminum) through a shadow mask under high vacuum (< 10⁻⁶ Torr).

  • Characterization: The completed device is then characterized by measuring its current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).

Conclusion

This compound is a strategically important building block for the advancement of organic electronics. Its utility lies in the synthetic accessibility it provides to a wide range of novel π-conjugated materials. By leveraging the established success of its structural analogs, researchers can design and synthesize new derivatives of this compound with tailored properties for high-performance OPVs, OFETs, and OLEDs. The protocols provided herein offer a starting point for the synthesis of these materials and their integration into functional electronic devices.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 3-Bromothieno[3,2-b]pyridine.

Troubleshooting Guide

Q1: My Suzuki coupling reaction of this compound is resulting in a low yield. What are the most common causes?

Low yields in the Suzuki coupling of heteroaromatic halides like this compound can stem from several factors. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst are common challenges. Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium source and, crucially, the phosphine ligand is critical for an efficient reaction.

  • Reaction Conditions: Suboptimal base, solvent, temperature, and reaction time can significantly impact the yield.

  • Reagent Quality: The purity of this compound, the boronic acid or ester, and the dryness of the solvent are paramount. Impurities can poison the catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of bromine with hydrogen), homocoupling of the starting materials, and protodeboronation of the boronic acid can consume reagents and reduce the desired product yield.

Q2: I am observing a significant amount of debrominated starting material (Thieno[3,2-b]pyridine) in my reaction mixture. What is the cause and how can I prevent it?

The formation of the debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.

Potential Hydride Sources:

  • The solvent (e.g., alcohols, water under certain conditions).

  • Impurities in the reagents.

  • The boronic acid itself, especially if it has started to decompose.

Prevention Strategies:

  • Choice of Base: Avoid bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu in some Suzuki couplings.

  • Solvent System: Using a mixture of an aprotic organic solvent with water can sometimes suppress this side reaction.

  • Purity of Reagents: Ensure all reagents, especially the boronic acid, are of high purity and are properly stored to prevent degradation that might lead to hydride impurities.

Q3: My boronic acid appears to be decomposing during the reaction, leading to low yields. How can I address this?

This side reaction is known as protodeboronation, where the C-B bond of the boronic acid is cleaved. This is particularly common with electron-rich or some heteroaromatic boronic acids.

Mitigation Strategies:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and can be used to slowly release the boronic acid under the reaction conditions.

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce the rate of protodeboronation.

  • Choice of Base: Use milder bases like KF or K₂CO₃.

  • Optimize Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures.

Frequently Asked Questions (FAQs)

Q4: What are the recommended starting conditions for the Suzuki coupling of this compound?

For a starting point, a common set of conditions for related heteroaromatic bromides involves using a palladium catalyst with a phosphine ligand, a carbonate or phosphate base, and a solvent mixture of an organic solvent and water. Based on literature for similar substrates, high yields (65-91%) have been obtained for substituted thieno[3,2-b]pyridines.[1] See the tables below for specific starting conditions that can be adapted and optimized.

Q5: Which palladium catalyst and ligand combination is best for this reaction?

There is no single "best" combination as the optimal choice can be substrate-dependent. However, for heteroaromatic systems, catalyst systems with bulky, electron-rich phosphine ligands often show good results. Common choices include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often effective for a wide range of Suzuki couplings.

  • Pd(OAc)₂ with a ligand like SPhos or XPhos: These Buchwald ligands are known to be highly effective for challenging couplings.

It is recommended to screen a few catalyst/ligand combinations to find the most effective one for your specific reaction.

Q6: How critical is the choice of base and solvent?

The base and solvent system are crucial for the success of the reaction. The base is required to activate the boronic acid for transmetalation. The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

  • Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used inorganic bases. Organic bases are generally less effective.

  • Solvents: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is often used to dissolve both the organic and inorganic reagents.

The optimal combination will depend on the specific substrates and catalyst system used.

Data Presentation

The following tables provide starting points for the optimization of the Suzuki coupling of this compound based on conditions reported for structurally related compounds.

Table 1: Catalyst and Ligand Screening (General Conditions)

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)Reference System
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O100Moderate to HighBromopyridines
Pd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O90Good to ExcellentBromopyridines
PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O85GoodGeneral Heteroaryl Bromides
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)1,4-Dioxane110HighSterically Hindered Systems

Table 2: Base and Solvent Optimization (General Conditions)

Base (equiv.)Solvent System (v/v)Catalyst SystemTemperature (°C)Yield (%)Reference System
K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄90GoodBromopyridines
K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)PdCl₂(dppf)90HighBromopyridines
Cs₂CO₃ (2)Toluene/H₂O (2:1)Pd(OAc)₂/SPhos100HighGeneral Heteroaryl Bromides
Na₂CO₃ (2)DME/H₂O (3:1)Pd(PPh₃)₄85Moderate to GoodGeneral Heteroaryl Bromides

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Substituted Thieno[3,2-b]pyridine

This protocol is adapted from a procedure for the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.

Materials:

  • Methyl this compound-2-carboxylate (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol borane (1.2-1.6 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-4 mol%)

  • Potassium carbonate (K₂CO₃) (6.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add methyl this compound-2-carboxylate, the corresponding aryl/heteroaryl boronic acid or pinacol borane, and potassium carbonate.

  • Add Pd(dppf)Cl₂·CH₂Cl₂.

  • Add a 3:1 mixture of DME and water.

  • Heat the reaction mixture to 100 °C and stir for 3-4.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X (this compound) PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 (Boronic Acid/Ester) + Base PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions CheckReagents->CheckConditions Reagents OK OptimizeCatalyst Optimize Catalyst/Ligand CheckReagents->OptimizeCatalyst Issue Found CheckAtmosphere Ensure Inert Atmosphere CheckConditions->CheckAtmosphere Conditions OK OptimizeBaseSolvent Optimize Base/Solvent CheckConditions->OptimizeBaseSolvent Issue Found AnalyzeByproducts Analyze Byproducts (TLC/LC-MS) CheckAtmosphere->AnalyzeByproducts Atmosphere OK AddressHomocoupling Thorough Degassing Use Pd(0) Source CheckAtmosphere->AddressHomocoupling Issue Found Debromination Debromination Observed? AnalyzeByproducts->Debromination OptimizeCatalyst->OptimizeBaseSolvent OptimizeTempTime Optimize Temperature/Time OptimizeBaseSolvent->OptimizeTempTime Success Improved Yield OptimizeTempTime->Success Protodeboronation Protodeboronation Observed? Debromination->Protodeboronation No AddressDebromination Use Milder Base Change Solvent Debromination->AddressDebromination Yes Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No AddressProtodeboronation Use Boronic Ester Milder Base Protodeboronation->AddressProtodeboronation Yes Homocoupling->OptimizeCatalyst No Homocoupling->AddressHomocoupling Yes AddressDebromination->OptimizeCatalyst AddressProtodeboronation->OptimizeCatalyst AddressHomocoupling->OptimizeCatalyst

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 3-Bromothieno[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromothieno[3,2-b]pyridine derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for the synthesis of this compound and its derivatives involves a two-step process. The first step is the synthesis of the precursor, 3-aminothieno[3,2-b]pyridine, often achieved through a Gewald reaction.[1] The second step is the conversion of the 3-amino group to a 3-bromo group via a Sandmeyer-type reaction.[2]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions of concern are:

  • Formation of 3-hydroxythieno[3,2-b]pyridine: This occurs when the intermediate diazonium salt reacts with water in the reaction mixture. This is a common byproduct in Sandmeyer reactions.[3][4][5]

  • Over-bromination: The formation of dibrominated products, such as 2,3-dibromo- or 3,5-dibromothieno[3,2-b]pyridine, can occur, especially if harsh brominating agents or excess bromine are used.

  • Formation of tar-like byproducts: Decomposition of the diazonium salt, particularly at elevated temperatures, can lead to the formation of polymeric, tarry materials, which can complicate purification.[4]

  • Formation of biaryl and azo compounds: While less common, the radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts through the coupling of two aryl radicals. Azo compounds may also form if the diazonium salt couples with the starting amine.[3][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound derivatives.

Issue 1: Low Yield of this compound

Possible Causes & Solutions:

Cause Troubleshooting Steps
Incomplete Diazotization Ensure the complete conversion of the 3-amino precursor to the diazonium salt. A simple test with starch-iodide paper can confirm the presence of excess nitrous acid, indicating the completion of the reaction.[4] Use fresh sodium nitrite or an organic nitrite source like tert-butyl nitrite for better solubility in organic solvents.
Premature Decomposition of Diazonium Salt Maintain a low temperature (typically 0-5 °C) throughout the diazotization and Sandmeyer reaction. Diazonium salts are thermally unstable and decompose at higher temperatures, leading to the formation of the undesired 3-hydroxy byproduct and tars.[4]
Inefficient Copper(I) Catalyst Use freshly prepared or high-quality copper(I) bromide (CuBr). The activity of the copper catalyst is crucial for the reaction's success.[6] In some cases, a mixture of Cu(I) and Cu(II) salts has been shown to be effective.[6]
Suboptimal Reaction Conditions Optimize the reaction solvent. While aqueous solutions are common for Sandmeyer reactions, the use of organic solvents like acetonitrile might be beneficial for certain substrates.[6] The choice of acid (e.g., HBr vs. H2SO4) can also influence the outcome.
Issue 2: Presence of Significant Amounts of 3-Hydroxythieno[3,2-b]pyridine Impurity

Possible Causes & Solutions:

Cause Troubleshooting Steps
Reaction of Diazonium Salt with Water Minimize the amount of water in the reaction mixture, if possible, by using anhydrous solvents and reagents. However, as the diazotization is often performed in aqueous acid, some formation of the hydroxy byproduct is often unavoidable.[3][5]
Elevated Reaction Temperature Strictly maintain the reaction temperature at 0-5 °C to suppress the decomposition of the diazonium salt, which is a primary route to the hydroxy byproduct.[4]

Purification Strategy:

The 3-hydroxythieno[3,2-b]pyridine byproduct can typically be removed by column chromatography on silica gel. The difference in polarity between the bromo and hydroxy derivatives allows for their separation.

Issue 3: Formation of Dibrominated Byproducts

Possible Causes & Solutions:

Cause Troubleshooting Steps
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent in direct bromination approaches. Use of reagents like N-bromosuccinimide (NBS) can offer better control over direct bromination compared to molecular bromine.
Harsh Reaction Conditions Avoid high temperatures and strong Lewis acid catalysts in direct bromination, as these conditions can promote multiple halogenations.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminothieno[3,2-b]pyridine (via Gewald Reaction)

This protocol is a general representation of the Gewald reaction, which is a common method for synthesizing 2-aminothiophenes.

Materials:

  • A suitable ketone or aldehyde

  • An α-cyanoester (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • A base (e.g., morpholine, triethylamine)

  • Ethanol

Procedure:

  • To a stirred solution of the ketone/aldehyde and α-cyanoester in ethanol, add the base.

  • Add elemental sulfur to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the 3-aminothieno[3,2-b]pyridine derivative.

Protocol 2: Synthesis of this compound (via Sandmeyer-type Reaction)

This is a representative protocol for the Sandmeyer bromination of 3-aminothieno[3,2-b]pyridine.

Materials:

  • 3-Aminothieno[3,2-b]pyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide (CuBr)

  • Water

  • Ice

Procedure:

  • Dissolve 3-aminothieno[3,2-b]pyridine in aqueous hydrobromic acid at a low temperature (0-5 °C) in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid, also cooled in an ice bath.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The crude product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in the Synthesis of this compound

Problem Potential Cause Recommended Action
Low YieldIncomplete DiazotizationMonitor reaction with starch-iodide paper; use fresh nitrite source.
Decomposition of Diazonium SaltMaintain reaction temperature at 0-5 °C.
Inactive CatalystUse fresh, high-quality CuBr.
Suboptimal ConditionsOptimize solvent and acid.

Table 2: Common Side Products and Their Identification

Side Product Formation Pathway Analytical Identification (Expected 1H NMR shifts)
3-Hydroxythieno[3,2-b]pyridineReaction of diazonium salt with waterAromatic protons in a similar region to the product, but with a broad singlet for the hydroxyl proton (can be exchanged with D2O).
Dibromothieno[3,2-b]pyridinesOver-brominationDifferent number and/or multiplicity of aromatic proton signals compared to the mono-bromo product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_0 Step 1: Synthesis of 3-Aminothieno[3,2-b]pyridine cluster_1 Step 2: Sandmeyer Bromination cluster_2 Purification start Ketone/Aldehyde + α-Cyanoester gewald Gewald Reaction (Sulfur, Base, Ethanol) start->gewald amino_product 3-Aminothieno[3,2-b]pyridine gewald->amino_product diazotization Diazotization (HBr, NaNO2, 0-5 °C) amino_product->diazotization diazonium_salt Thieno[3,2-b]pyridin-3-yl Diazonium Bromide diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr) diazonium_salt->sandmeyer bromo_product This compound sandmeyer->bromo_product purification Column Chromatography bromo_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

side_reactions Side Reactions in Sandmeyer Bromination cluster_main Desired Reaction cluster_side Side Reactions diazonium Thieno[3,2-b]pyridin-3-yl Diazonium Salt main_reaction + CuBr diazonium->main_reaction side_reaction1 + H₂O diazonium->side_reaction1 side_reaction2 Decomposition (Heat) diazonium->side_reaction2 product This compound main_reaction->product side_product1 3-Hydroxythieno[3,2-b]pyridine side_reaction1->side_product1 side_product2 Tar-like Byproducts side_reaction2->side_product2

References

Technical Support Center: Purification of 3-Substituted Thieno[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 3-substituted thieno[3,2-b]pyridines. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-substituted thieno[3,2-b]pyridines in a question-and-answer format.

Issue 1: My 3-substituted thieno[3,2-b]pyridine is difficult to separate from starting materials or byproducts by column chromatography.

  • Potential Cause: The polarity of your target compound is very similar to that of the impurities. This is a common issue, especially if the substituent at the 3-position does not significantly alter the overall polarity of the molecule compared to the unreacted starting material or byproducts formed.

  • Solution:

    • Optimize the Solvent System: A systematic approach to solvent system selection is crucial.[1] Thin-layer chromatography (TLC) should be used to test a wide range of solvent systems with varying polarities.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or ether.[2] The goal is to find a solvent system that provides the best possible separation between your product and the impurities on the TLC plate.

    • Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase.[1][3] Alumina or functionalized silica gel (e.g., diol, cyano) can offer different selectivity compared to standard silica gel.[3]

    • Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification method.[4][5][6] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[4][5]

    • Derivative Formation: In some cases, it may be beneficial to temporarily modify the structure of your compound to facilitate purification. For example, a polar functional group could be protected to make the molecule less polar, allowing for easier separation from polar impurities. The protecting group can then be removed after purification.

Issue 2: My compound is showing low yield after purification.

  • Potential Cause: Several factors can contribute to low yields, including incomplete reactions, product decomposition, and losses during workup and purification.[7]

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the workup.[7]

    • Stability Assessment: Thieno[3,2-b]pyridines can be sensitive to acidic or basic conditions. Assess the stability of your compound under the purification conditions. For example, some compounds may decompose on silica gel.[3] If this is the case, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[3]

    • Minimize Transfer Steps: Each transfer of the product from one flask to another can result in material loss. Streamline your purification process to minimize these steps.

    • Efficient Extraction: During aqueous workup, ensure that the pH of the aqueous layer is optimized for the extraction of your compound into the organic phase. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

Issue 3: I am struggling with the removal of highly polar or baseline impurities.

  • Potential Cause: These impurities can be unreacted starting materials, salts, or highly polar byproducts that do not move from the baseline on a normal-phase TLC plate.[3]

  • Solution:

    • Aqueous Wash: Before column chromatography, wash the crude product with water or a suitable aqueous solution (e.g., dilute acid or base) to remove highly polar, water-soluble impurities.

    • Silica Plug Filtration: A short plug of silica gel can be used to remove baseline impurities.[3] Dissolve the crude product in a suitable solvent and pass it through the silica plug. The desired compound should elute while the highly polar impurities remain adsorbed at the top of the silica.

    • Reverse-Phase Chromatography: If the impurities are significantly more polar than your compound, reverse-phase chromatography can be an effective technique.[3] In this method, a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Issue 4: My compound is poorly soluble in common chromatography solvents.

  • Potential Cause: The nature of the substituent at the 3-position and the overall planarity of the thieno[3,2-b]pyridine core can lead to poor solubility.[8]

  • Solution:

    • Solvent Screening: Test the solubility of your crude product in a variety of solvents. A small amount of a more polar, co-solvent can sometimes be added to the primary chromatography solvent to improve solubility.[3] However, be cautious as this can affect the separation.

    • Dry Loading: If the compound is not soluble in the eluent, it can be "dry loaded" onto the column.[9] This involves adsorbing the compound onto a small amount of silica gel or celite, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

    • Alternative Purification Methods: If solubility issues persist, consider other purification techniques such as recrystallization, sublimation (for volatile solids), or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 3-substituted thieno[3,2-b]pyridines?

A1: The most commonly employed method for the purification of 3-substituted thieno[3,2-b]pyridines is flash column chromatography on silica gel.[2][10][11] This technique is versatile and can be adapted to a wide range of compounds with different polarities.[1] Recrystallization is also a valuable technique, particularly for solid compounds, as it can yield highly pure material.[2][4]

Q2: How does the substituent at the 3-position affect the choice of purification method?

A2: The electronic properties and size of the substituent at the 3-position significantly influence the polarity and solubility of the molecule, which in turn dictates the optimal purification strategy.

  • Electron-donating groups (e.g., alkyl, alkoxy) generally increase the electron density of the aromatic system, which can affect its interaction with the stationary phase.

  • Electron-withdrawing groups (e.g., nitro, cyano, halides) decrease the electron density and can increase the polarity of the molecule.[12]

  • Large, bulky groups can hinder intermolecular interactions, potentially improving solubility but also possibly affecting how the molecule interacts with the stationary phase.[8]

Q3: What are some typical solvent systems for column chromatography of these compounds?

A3: The choice of solvent system is highly dependent on the specific 3-substituent. However, common systems include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate, ether, or dichloromethane.[2]

Substituent Type at C3Typical Solvent System (Hexane/Ethyl Acetate)
Non-polar (e.g., Phenyl)9:1 to 7:3
Moderately Polar (e.g., Ester)8:2 to 1:1
Polar (e.g., Amide)1:1 to 100% Ethyl Acetate

Q4: Are there any specific safety precautions to consider during the purification of thieno[3,2-b]pyridines?

A4: As with any chemical synthesis and purification, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific compounds and solvents being used to be aware of any particular hazards.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines the general steps for purifying a 3-substituted thieno[3,2-b]pyridine using flash column chromatography.

  • TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Secure a glass column of appropriate size vertically.[9]

    • Place a small plug of cotton or glass wool at the bottom of the column.[13]

    • Add a layer of sand.[13]

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[13]

    • Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.[9]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply pressure (using a pump or compressed air) to force the solvent through the column at a steady rate.[1]

    • Collect fractions in test tubes or vials.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

This protocol describes the general procedure for purifying a solid 3-substituted thieno[3,2-b]pyridine by recrystallization.[4][5][6]

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[4][5] The impurities should either be insoluble in the hot solvent or highly soluble at room temperature.[4]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[4] If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.[4]

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.[4]

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude 3-Substituted Thieno[3,2-b]pyridine TLC TLC Analysis Crude->TLC Decision Solid? TLC->Decision Column Column Chromatography Analysis Purity Analysis (NMR, LC-MS) Column->Analysis Recrystallization Recrystallization Recrystallization->Analysis Decision->Column No Decision->Recrystallization Yes Pure Pure Product Analysis->Pure

Caption: General workflow for the purification of 3-substituted thieno[3,2-b]pyridines.

Troubleshooting_Tree cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Poor Purification Outcome Cause1 Similar Polarity of Product and Impurities Start->Cause1 Cause2 Compound Decomposition Start->Cause2 Cause3 Poor Solubility Start->Cause3 Sol1a Optimize Solvent System Cause1->Sol1a Sol1b Change Stationary Phase Cause1->Sol1b Sol2a Use Milder Conditions (e.g., Alumina) Cause2->Sol2a Sol3a Dry Loading Technique Cause3->Sol3a Sol3b Consider Recrystallization Cause3->Sol3b

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Optimizing Palladium Catalysts for 3-Bromothieno[3,2-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on palladium-catalyzed cross-coupling reactions involving 3-Bromothieno[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most frequently employed reactions for creating new bonds at the 3-position of the thieno[3,2-b]pyridine core are:

  • Suzuki-Miyaura Coupling: For forming carbon-carbon (C-C) bonds with boronic acids or their esters.

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds with a wide range of primary and secondary amines.[1]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, which is a key method for creating C(sp²)-C(sp) bonds.[2][3]

Q2: What are the critical parameters to consider when optimizing these reactions for this compound?

A2: Successful optimization hinges on the careful selection of several key components:

  • Palladium Catalyst & Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand is crucial.[4][5] The ligand stabilizes the palladium center and facilitates the catalytic cycle.[6] For electron-deficient heterocycles like thienopyridines, electron-rich and sterically hindered ligands are often preferred.[4]

  • Base: The strength, solubility, and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) can dramatically affect the reaction rate and yield by influencing the transmetalation and catalyst regeneration steps.[7]

  • Solvent: The choice of solvent (e.g., Toluene, Dioxane, THF, DMF) affects the solubility of reagents and the stability of catalytic intermediates. Anhydrous and degassed solvents are critical to prevent catalyst deactivation.

  • Temperature: Reaction temperature influences reaction kinetics. While higher temperatures can increase rates, they may also lead to catalyst decomposition or side product formation.

Q3: Why can this compound be a challenging substrate?

A3: The thieno[3,2-b]pyridine system presents unique challenges. As an electron-deficient heterocycle, it can exhibit slower rates of oxidative addition. Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst and slowing down the reaction.[8] Careful selection of a sterically hindered ligand can often mitigate this issue by preventing strong coordination of the heterocycle to the metal center.

Troubleshooting Guides

Low or No Product Yield

Question: My cross-coupling reaction with this compound is resulting in a low yield or no product. What are the potential causes and solutions?

Answer: Low yields can stem from multiple factors. A systematic approach is best for troubleshooting.

  • Potential Cause 1: Inactive Catalyst System

    • Solution: The active Pd(0) species may not be forming efficiently or may be degrading.[7] Ensure your palladium source (e.g., Pd(OAc)₂) and ligand are from a reliable, fresh stock. Use pre-formed, air-stable precatalysts (e.g., Buchwald or PEPPSI-type catalysts) for better reproducibility.[8] Consider increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% for difficult couplings.[9]

  • Potential Cause 2: Inappropriate Ligand Choice

    • Solution: The ligand may not be suitable for this specific heterocyclic substrate. For electron-deficient systems, try switching to more electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr), which can promote the crucial oxidative addition step.[4][10]

  • Potential Cause 3: Ineffective Base or Solvent

    • Solution: Reagent solubility and base strength are critical. If using an inorganic base like K₂CO₃ or K₃PO₄, ensure it is finely ground and consider adding a co-solvent like water or using a phase-transfer catalyst (e.g., TBAB) to improve solubility and reaction rates.[11] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LiHMDS might be necessary.[12] Screen different solvents (e.g., Dioxane, Toluene, THF) as a change can significantly impact yield.[13]

  • Potential Cause 4: Oxygen or Water Contamination

    • Solution: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use properly dried and degassed solvents. Techniques like freeze-pump-thaw cycles for the solvent are highly recommended.[11]

Formation of Side Products

Question: My reaction is producing significant amounts of side products, such as homocoupling of the boronic acid (in Suzuki reactions) or hydrodehalogenation (replacement of Bromine with Hydrogen). How can I minimize these?

Answer: Side product formation often points to an imbalance in the rates of the catalytic cycle steps.

  • Potential Cause 1: Homocoupling (Suzuki Reaction)

    • Solution: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen. Rigorous degassing of all reagents and solvents is the most effective solution.[11] Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling.

  • Potential Cause 2: Hydrodehalogenation

    • Solution: This side reaction replaces the bromine atom with a hydrogen from a proton source (like water or the amine itself). It can be prevalent if the reductive elimination step is slow. Switching to a more sterically hindered ligand can often accelerate reductive elimination relative to competing pathways.[14] Ensure your base is completely dry if water is suspected to be the proton source.

  • Potential Cause 3: Protodeboronation (Suzuki Reaction)

    • Solution: The boronic acid can be cleaved by a proton source before it has a chance to transmetalate to the palladium center. This is more common with electron-rich heteroaryl boronic acids.[8] Using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or running the reaction at a lower temperature can sometimes reduce this side reaction.

Data Presentation: Reaction Condition Tables

Table 1: Typical Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition ACondition BCondition C
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2-4 mol%)
Ligand SPhos (4 mol%)XPhos (4 mol%)(part of precatalyst)
Base K₃PO₄ (2-3 equiv.)K₂CO₃ (3 equiv.)Cs₂CO₃ (2 equiv.)
Solvent 1,4-Dioxane/H₂O (5:1)Toluene/H₂O (10:1)THF/H₂O (4:1)
Temperature 80-100 °C110 °C80 °C
Reference General conditions for heteroaryl halides.Based on similar pyridine systems.[15]Modern precatalyst conditions.[7]
Table 2: Typical Starting Conditions for Buchwald-Hartwig Amination
ParameterCondition A (Primary/Secondary Amines)Condition B (Challenging Amines)
Palladium Source Pd₂(dba)₃ (2 mol%)RuPhos Pd G3 (2-4 mol%)
Ligand RuPhos (4 mol%)(part of precatalyst)
Base NaOtBu (1.2-1.5 equiv.)LiHMDS (2 equiv.)
Solvent Toluene or DioxaneTHF
Temperature 80-110 °C65-80 °C
Reference Common for aryl bromides.[1][16]For substrates prone to catalyst inhibition.[12]
Table 3: Typical Starting Conditions for Sonogashira Coupling
ParameterCondition ACondition B
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(TFA)₂ (2.5 mol%)
Co-catalyst CuI (5-10 mol%)CuI (5 mol%)
Ligand (none needed)PPh₃ (5 mol%)
Base Et₃N or DiPEA (2-5 equiv.)Et₃N
Solvent THF or DMFDMF
Temperature Room Temp to 60 °C100 °C
Reference Classic Sonogashira conditions.[17]Conditions used for 2-amino-3-bromopyridines.[3][18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the selected base (e.g., K₃PO₄, 2.0 equiv.), the palladium catalyst (e.g., XPhos Pd G3, 0.02 equiv.), and a stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water, 5:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[19]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv.), the base (e.g., NaOtBu, 1.2 equiv.), and a stir bar to a Schlenk tube.

  • Add this compound (1.0 equiv.) and seal the tube.

  • Remove the tube from the glovebox, add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.1 equiv.).

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[1][16]

Protocol 3: General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), the copper(I) iodide co-catalyst (CuI, 0.05 equiv.), and a stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add this compound (1.0 equiv.), followed by the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Cool the mixture, filter through a pad of celite to remove inorganic salts, and rinse the pad with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.[17]

Visualizations

G cluster_prep Preparation cluster_setup Reaction Setup cluster_run Execution & Analysis prep_reagents 1. Select & Prepare Reagents (Substrate, Coupling Partner, Base, Solvent) prep_catalyst 2. Select Catalyst System (Pd Source + Ligand or Precatalyst) prep_reagents->prep_catalyst setup_charge 4. Charge Solids (Substrate, Base, Catalyst) prep_catalyst->setup_charge setup_assembly 3. Assemble Glassware (Flame-dry, Inert Atmosphere) setup_assembly->setup_charge setup_degas 5. Degas System (Evacuate/Backfill Ar) setup_charge->setup_degas setup_add_liquids 6. Add Degassed Liquids (Solvent, Liquid Reagents) setup_degas->setup_add_liquids run_heat 7. Heat to Temperature setup_add_liquids->run_heat run_monitor 8. Monitor Progress (TLC, LC-MS, GC) run_heat->run_monitor run_workup 9. Workup & Purify run_monitor->run_workup run_analyze 10. Characterize Product run_workup->run_analyze

Caption: Experimental workflow for reaction optimization.

G start Low or No Yield Observed q_reagents Are Reagents Pure & Dry? Is Atmosphere Inert? start->q_reagents sol_reagents Solution: Verify purity. Improve degassing. Use dry solvents. q_reagents->sol_reagents No q_catalyst Is Catalyst System Active? q_reagents->q_catalyst Yes end_node Yield Improved sol_reagents->end_node sol_catalyst Solution: Use fresh catalyst/ligand. Switch to a precatalyst. Increase catalyst loading. q_catalyst->sol_catalyst No q_conditions Are Base/Solvent/Temp Optimal? q_catalyst->q_conditions Yes sol_catalyst->end_node sol_conditions Solution: Screen alternative bases. Screen different solvents. Adjust temperature. q_conditions->sol_conditions No q_conditions->end_node Yes sol_conditions->end_node

Caption: Troubleshooting flowchart for low reaction yield.

G cluster_deactivation Deactivation Pathways active_catalyst Active Pd(0)L Catalyst oxidation Oxidation by O₂ active_catalyst->oxidation aggregation Ligand Dissociation & Aggregation active_catalyst->aggregation inhibition Product or Substrate Inhibition active_catalyst->inhibition inactive_species Inactive Species (Pd Black, [Pd(II)]₂, Inhibited Complex) oxidation->inactive_species aggregation->inactive_species inhibition->inactive_species

Caption: Common palladium catalyst deactivation pathways.

References

Preventing debromination of 3-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromothieno[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in chemical synthesis, with a particular focus on preventing unwanted debromination during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions with this compound?

A1: Debromination is an undesired side reaction where the bromine atom on the thieno[3,2-b]pyridine core is replaced by a hydrogen atom, resulting in the formation of the parent thieno[3,2-b]pyridine. This byproduct reduces the yield of your desired coupled product and can complicate purification.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: The primary cause of debromination (hydrodehalogenation) is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through various pathways, including the reaction of the palladium catalyst with trace amounts of water, alcohols (if used as a solvent or present as an impurity), or certain bases. Once formed, the Pd-H species can react with this compound to yield the debrominated product.

Q3: Which cross-coupling reactions are most susceptible to debromination with this compound?

A3: While any palladium-catalyzed cross-coupling reaction can potentially lead to debromination, reactions that are sluggish or require harsh conditions (high temperatures, strong bases) are more prone to this side reaction. This is because the extended reaction times or harsh conditions can increase the likelihood of generating palladium-hydride species.

Q4: How can I detect debromination in my reaction mixture?

A4: The most common methods for detecting the debrominated byproduct are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the desired product from the debrominated thieno[3,2-b]pyridine and confirm their identities by their respective mass-to-charge ratios.

Troubleshooting Guide: Preventing Debromination

Debromination can be a frustrating side reaction, but by systematically optimizing your reaction conditions, it can often be minimized.

Issue: Significant amount of debrominated byproduct is observed.

This troubleshooting workflow will guide you through the key parameters to adjust to favor the desired cross-coupling over debromination.

G start Start: Debromination Observed catalyst Step 1: Evaluate Catalyst System - Use a pre-formed catalyst. - Ensure Pd(0) is efficiently generated if using a Pd(II) source. start->catalyst Initial Check ligand Step 2: Optimize Ligand - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). - These promote reductive elimination of the desired product. catalyst->ligand If debromination persists base Step 3: Change the Base - Switch to a weaker, non-nucleophilic inorganic base (e.g., K2CO3, K3PO4, Cs2CO3). - Avoid strong organic bases or those that can act as hydride sources. ligand->base If debromination persists solvent Step 4: Modify the Solvent - Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, DME). - Avoid protic solvents like alcohols. base->solvent If debromination persists temp Step 5: Lower the Temperature - Run the reaction at the lowest effective temperature. - Higher temperatures can promote Pd-H formation. solvent->temp If debromination persists end End: Debromination Minimized temp->end Successful Optimization

Caption: Troubleshooting workflow for minimizing debromination.

Data on Successful Suzuki-Miyaura Couplings

The following table summarizes successful Suzuki-Miyaura coupling reactions with a derivative of this compound, demonstrating that high yields of the desired product can be achieved, implicitly minimizing debromination.[1]

Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl2 (4)K2CO3 (6)DME:H2O (3:1)100385
4-Methylphenylboronic acidPd(dppf)Cl2 (4)K2CO3 (6)DME:H2O (3:1)100388
4-Methoxyphenylboronic acidPd(dppf)Cl2 (4)K2CO3 (6)DME:H2O (3:1)100390
4-Chlorophenylboronic acidPd(dppf)Cl2 (4)K2CO3 (6)DME:H2O (3:1)1004.582
4-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl2 (4)K2CO3 (6)DME:H2O (3:1)100465
4-Cyanophenylboronic acidPd(dppf)Cl2 (4)K2CO3 (6)DME:H2O (3:1)100455
Pyridin-4-ylboronic acidPd(dppf)Cl2 (4)K2CO3 (6)DME:H2O (3:1)100466
Furan-2-boronic acidPd(dppf)Cl2 (2)K2CO3 (6)DME:H2O (3:1)1003.575

Data extracted from reactions of methyl this compound-2-carboxylate.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl this compound-2-carboxylate[1]

This protocol is adapted from a successful synthesis of 3-arylthieno[3,2-b]pyridine derivatives and is a good starting point for minimizing debromination.

Materials:

  • Methyl this compound-2-carboxylate (1.0 equiv)

  • (Hetero)aryl boronic acid or equivalent (1.2-1.6 equiv)

  • PdCl2(dppf)·CH2Cl2 (2-4 mol%)

  • Potassium carbonate (K2CO3) (6 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (3:1 v/v), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add methyl this compound-2-carboxylate, the (hetero)aryl boronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add PdCl2(dppf)·CH2Cl2 to the vessel under the inert atmosphere.

  • Add the degassed DME:H2O (3:1) solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 3-4.5 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound derivative - Boronic acid - K2CO3 inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) reagents->inert catalyst Add Pd(dppf)Cl2 inert->catalyst solvent Add Degassed DME/H2O catalyst->solvent heat Heat to 100 °C with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash, and Dry cool->extract purify Purify by Chromatography extract->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Lithium-Halogen Exchange

For substrates that are particularly prone to debromination under palladium catalysis, a lithium-halogen exchange followed by trapping with an electrophile can be an effective alternative. This reaction is typically performed at very low temperatures to avoid side reactions.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., aldehyde, ketone, CO2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked flask equipped with a thermometer, septum, and nitrogen inlet, add a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the desired electrophile dropwise, again keeping the temperature below -70 °C.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

Proposed Mechanism of Debromination in Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle for the desired Suzuki-Miyaura coupling and the competing pathway leading to the debrominated byproduct.

G pd0 Pd(0)L2 oa Oxidative Addition (Ar-Br) pd0->oa pd2 Ar-Pd(II)-Br(L2) oa->pd2 trans Transmetalation (R-B(OR)2) pd2->trans pd_h Ar-Pd(II)-H(L2) pd2->pd_h Reaction with Hydride Source pd_r Ar-Pd(II)-R(L2) trans->pd_r re Reductive Elimination pd_r->re product Ar-R (Desired Product) re->product product->pd0 Regenerates Catalyst hydride_source Hydride Source (e.g., H2O, ROH, Base) hydride_source->pd_h re_debrom Reductive Elimination pd_h->re_debrom debrom_product Ar-H (Debrominated Byproduct) re_debrom->debrom_product debrom_product->pd0 Regenerates Catalyst

Caption: Competing pathways of Suzuki coupling and debromination.

References

Improving solubility of 3-Bromothieno[3,2-b]pyridine for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Bromothieno[3,2-b]pyridine for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial solvents for dissolving this compound?

A1: Based on the polar nature of the thienopyridine scaffold, polar aprotic solvents are recommended as a starting point for solubility tests. Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF).[1] For reactions requiring protic solvents, alcohols like ethanol and methanol can also be considered.[1] A systematic solvent screening is the most effective method to identify the optimal solvent for your specific reaction conditions.[1]

Q2: My this compound has poor solubility in an aqueous or semi-aqueous medium. How can I improve this?

A2: The pyridine nitrogen in the thieno[3,2-b]pyridine ring is basic and can be protonated to form a more soluble salt.[1] Lowering the pH of your aqueous medium with a suitable acid (e.g., HCl) can significantly increase the solubility by favoring the formation of the pyridinium cation.[1] This strategy is particularly useful for reactions in mixed solvent systems like DME:H₂O, which has been used in Suzuki-Miyaura couplings of similar compounds.[2]

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, gently warming the reaction mixture can increase the solubility of many compounds.[1][3] However, it is crucial to monitor for any potential degradation of the starting material or product at elevated temperatures.[1] We recommend running a small-scale trial and monitoring the reaction by TLC or LC-MS to ensure the compound is stable at the desired temperature.

Q4: I am using a co-solvent, but my compound is still not dissolving. What should I do?

A4: If a co-solvent system is not effective, you can try systematically varying the ratio of the co-solvent to the primary solvent to find an optimal mixture.[1] If that fails, trying a different co-solvent is the next logical step. The effectiveness of a co-solvent is specific to the solute and the primary solvent system.[1]

Q5: Are there any alternative methods for running reactions with poorly soluble starting materials like this compound?

A5: Yes, for starting materials with persistent solubility issues, mechanochemistry using a ball mill offers a solvent-free approach.[4][5] This technique can drive chemical reactions in the solid state, overcoming limitations imposed by poor solubility in common solvents.[4] It has been successfully applied to Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.[4]

Troubleshooting Guide: Poor Solubility in Reaction Media

This guide provides a systematic approach to address solubility challenges with this compound.

G Troubleshooting Workflow for Solubility Issues start Start: Poor solubility of This compound observed step1 1. Initial Physical Methods - Increase agitation/stirring rate - Gently warm the mixture (monitor stability) - Use sonication for 10-15 mins start->step1 check1 Is solubility improved? step1->check1 step2 2. Systematic Solvent Screening - Test solubility in a range of solvents (see Table 1 and Protocol 1) - Select the best single solvent check1->step2 No end_success Proceed with Reaction check1->end_success Yes check2 Is a suitable single solvent found? step2->check2 step3 3. Co-Solvent System - Add a miscible co-solvent (e.g., DMF, DMSO) - Systematically vary the ratio (e.g., 10%, 25%, 50% v/v) check2->step3 No check2->end_success Yes check3 Is solubility now adequate? step3->check3 step4 4. pH Modification (for aqueous/protic media) - Adjust pH to < pKa of pyridine N - Forms a more soluble pyridinium salt check3->step4 No check3->end_success Yes check4 Is the reaction compatible with pH change? step4->check4 step5 5. Advanced & Alternative Methods - Consider structural modification of substrate - Explore solvent-free mechanochemistry (ball milling) check4->step5 No / Incompatible check4->end_success Yes, solubility improved end_reassess Reassess synthetic route or reaction conditions step5->end_reassess

Caption: A step-by-step workflow for troubleshooting poor solubility.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces, molecular properties, and the surrounding environment. Understanding these factors can guide the selection of an appropriate solubilization strategy.

G Key Factors Influencing Solubility center Solubility of This compound polarity Polarity 'Like dissolves like' center->polarity temp Temperature center->temp ph pH of Medium center->ph crystal Crystal Lattice Energy (Solid State) center->crystal sol_polarity Solvent Screening & Co-Solvents polarity->sol_polarity sol_temp Heating temp->sol_temp sol_ph Acid/Base Addition ph->sol_ph sol_crystal Sonication & Mechanochemistry crystal->sol_crystal

Caption: Relationship between factors affecting solubility and potential solutions.

Data Presentation

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent ClassSolvent ExamplesRationale & Notes
Polar Aprotic DMF, DMSO, NMP, AcetonitrileGenerally the most effective for polar heterocyclic compounds. Good starting point for many cross-coupling reactions.
Ethers THF, 1,4-Dioxane, DMEOffer moderate polarity. THF is a versatile solvent for a wide range of organic reactions.
Alcohols Methanol, Ethanol, IsopropanolPolar protic solvents. May be suitable depending on reaction requirements, but solubility might be lower than in polar aprotic solvents.
Halogenated Dichloromethane (DCM), ChloroformGood solubility is expected for many organics, but these are less common for heating-intensive cross-coupling reactions due to lower boiling points.
Aromatic Toluene, XyleneNon-polar, generally less likely to be effective unless used as a co-solvent or for specific reaction types at high temperatures.
Aqueous Mixtures DME/Water, Dioxane/WaterOften used for Suzuki reactions with a base like K₂CO₃. Solubility can be limited but is often sufficient for the reaction to proceed.[2]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively determine the most effective solvent for dissolving this compound at a target concentration.

Materials:

  • This compound

  • Selection of candidate solvents (from Table 1)

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Heat block or water bath (optional)

  • Analytical balance

Procedure:

  • Preparation: Weigh a small, consistent amount of this compound (e.g., 2-5 mg) into each labeled vial.

  • Solvent Addition: Add a measured volume of the first candidate solvent to a vial to achieve the desired reaction concentration (e.g., 0.1 M).

  • Initial Dissolution Attempt: Cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the vial for any remaining undissolved solid. Record the result as "Fully Soluble," "Partially Soluble," or "Insoluble."

  • Sonication (if necessary): If the solid is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.[1] Visually inspect again and record the result.

  • Gentle Heating (if necessary): If the solid persists, gently warm the vial (e.g., to 40-50 °C) using a heat block or water bath. Caution: Ensure the solvent is suitable for heating and monitor for any color changes that might indicate decomposition. Inspect again and record the result.

  • Repeat: Repeat steps 2-6 for each candidate solvent.

  • Analysis: Compare the results to identify the solvent(s) that provide complete dissolution at the desired concentration and under the mildest conditions. This solvent should be prioritized for your chemical reaction.

References

Troubleshooting unexpected NMR shifts in 3-Bromothieno[3,2-b]pyridine products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromothieno[3,2-b]pyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving unexpected NMR shifts in this compound products.

Troubleshooting Guides

This section addresses specific issues you may encounter during the NMR analysis of this compound and its derivatives.

Issue 1: My observed chemical shifts for this compound do not match the expected literature values.

  • Question: The proton or carbon signals in my NMR spectrum are shifted significantly upfield or downfield compared to what I expected. What could be the cause?

  • Answer: Discrepancies in chemical shifts can arise from several factors. The most common are solvent effects, sample concentration, temperature, and pH.[1][2]

    • Solvent Effects: The polarity and aromaticity of the NMR solvent can significantly influence the chemical shifts of your compound.[2] Aromatic solvents like benzene-d6 or pyridine-d5 can induce noticeable shifts compared to chloroform-d or DMSO-d6 due to anisotropic effects.[1][3]

    • Concentration: At high concentrations, intermolecular interactions can lead to changes in chemical shifts. It is advisable to run NMR on dilute samples.[1]

    • Temperature: Temperature variations can affect chemical shifts, especially for protons involved in hydrogen bonding or conformational exchange.[4]

    • pH: The protonation state of the pyridine nitrogen will dramatically alter the electronic distribution in the ring system and cause significant shifts in the NMR spectrum.[2] Ensure your sample is free from acidic or basic impurities.

    Recommended Actions:

    • Re-run the spectrum in a different deuterated solvent to see if the shifts change.[1]

    • Prepare a more dilute sample and re-acquire the spectrum.

    • If you suspect temperature-dependent phenomena, acquire spectra at different temperatures.

    • Neutralize your sample by passing it through a small plug of neutral alumina or by a mild aqueous work-up, if the compound's stability permits.

Issue 2: I am observing more signals in my 1H NMR spectrum than expected for my this compound product.

  • Question: My spectrum is complex and shows more peaks than the number of protons in my molecule. Why is this happening?

  • Answer: The presence of extra signals can be attributed to several possibilities:

    • Impurities: The most common reason for extra peaks is the presence of impurities. These can be residual solvents from your reaction or purification, or unreacted starting materials and byproducts.[5]

    • Rotational Isomers (Rotamers): If your this compound has a substituent with restricted bond rotation, you may observe separate signals for each rotamer at room temperature.[1]

    • Tautomers: While less common for this specific scaffold, some heterocyclic compounds can exist in tautomeric equilibrium, leading to two sets of signals.

    • Sample Degradation: The compound may be unstable under the experimental conditions, leading to the formation of degradation products.[5]

    Recommended Actions:

    • Check for common solvent impurities using a reference table.[6][7]

    • Re-purify your sample using techniques like column chromatography or recrystallization.[5]

    • To check for rotamers, run the NMR at an elevated temperature. If the extra peaks coalesce into a single set of signals, this indicates the presence of rotamers.[1]

    • Acquire 2D NMR spectra such as COSY and HSQC to help in assigning the signals and identifying the structures of any impurities.

Issue 3: The splitting patterns (multiplicity) of my signals are unusual or difficult to interpret.

  • Question: The signals for the protons on the thieno[3,2-b]pyridine core show complex or unexpected splitting. How can I resolve this?

  • Answer: Complex splitting patterns can be a feature of rigid aromatic systems.

    • Second-Order Effects: When the chemical shift difference between two coupled protons is small (close to their coupling constant), second-order effects can distort the splitting patterns, making them appear non-ideal (e.g., "roofing").

    • Long-Range Coupling: In aromatic systems, it is common to observe small couplings between protons that are more than three bonds apart (e.g., 4J or 5J couplings). This can increase the complexity of the signals.

    • Overlapping Signals: If multiple signals have very similar chemical shifts, they can overlap, making it difficult to determine the multiplicity of each.[1]

    Recommended Actions:

    • Use a higher-field NMR spectrometer (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and can simplify second-order spectra into first-order patterns.

    • If signals are overlapping, try a different NMR solvent, as this may shift the signals apart.[1]

    • Perform a 2D COSY experiment to identify which protons are coupled to each other.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The exact chemical shifts will vary depending on the solvent and other experimental conditions. However, based on the analysis of similar heterocyclic systems, the following are estimated chemical shift ranges.

Table 1: Estimated 1H and 13C NMR Chemical Shifts for this compound

PositionAtomEstimated Chemical Shift (ppm)Notes
21H7.8 - 8.2Expected to be a singlet.
51H8.5 - 8.9Doublet of doublets.
61H7.3 - 7.7Doublet of doublets.
71H8.4 - 8.8Doublet of doublets.
213C125 - 130
313C110 - 115Carbon bearing the bromine.
3a13C145 - 150Quaternary carbon.
513C148 - 152
613C120 - 125
713C130 - 135
7a13C155 - 160Quaternary carbon.

Note: These are estimations and should be used as a guide. Actual values may vary.

Q2: How does the bromine substituent affect the NMR spectrum?

A2: The bromine atom is an electron-withdrawing group, which influences the chemical shifts of the nearby protons and carbons through inductive effects.[4][8] It also has a significant effect on the chemical shift of the carbon atom to which it is directly attached (C3), typically shifting it upfield compared to an unsubstituted carbon due to the "heavy atom effect".

Q3: Which experiments can help confirm the structure and assignments?

A3: A combination of 1D and 2D NMR experiments is often necessary for unambiguous structure confirmation.

  • 1H NMR: Provides information on the number of different types of protons and their splitting patterns.

  • 13C NMR: Shows the number of different types of carbon atoms.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for identifying quaternary carbons and confirming the connectivity of different fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to identify protons that are close to each other in space, which can help in determining the regiochemistry.

Experimental Protocols

Standard 1H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a clean NMR tube.

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a homogeneous field. This is a critical step for good resolution.

    • Acquire the 1H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[3][6]

Visualizations

TroubleshootingWorkflow start Unexpected NMR Shift Observed check_purity Is the sample pure? (Check TLC, LC-MS, etc.) start->check_purity extra_peaks Are there extra signals? check_purity->extra_peaks Yes shift_discrepancy Are signals shifted from expected values? check_purity->shift_discrepancy No extra_peaks->shift_discrepancy No run_vt_nmr Run Variable Temperature (VT) NMR extra_peaks->run_vt_nmr Yes change_solvent Run NMR in a different solvent (e.g., Benzene-d6) shift_discrepancy->change_solvent Yes end_node Consult 2D NMR data (COSY, HSQC, HMBC) shift_discrepancy->end_node No coalescence Do peaks coalesce at higher temp? run_vt_nmr->coalescence rotamers Issue: Rotational Isomers coalescence->rotamers Yes impurities Issue: Impurities or Degradation Action: Re-purify sample coalescence->impurities No shift_changes Do shifts change significantly? change_solvent->shift_changes solvent_effect Issue: Solvent Effect shift_changes->solvent_effect Yes check_conc_ph Check concentration and pH shift_changes->check_conc_ph No conc_ph_issue Issue: Concentration or pH effect Action: Use dilute, neutral sample check_conc_ph->conc_ph_issue

Caption: Troubleshooting workflow for unexpected NMR shifts.

logical_relationships cluster_observed Observed NMR Issues cluster_causes Potential Causes unexpected_shift Unexpected Chemical Shift extra_signals Extra Signals complex_splitting Complex Splitting solvent Solvent Effects solvent->unexpected_shift solvent->complex_splitting concentration High Concentration concentration->unexpected_shift ph Acidic/Basic Impurities (pH) ph->unexpected_shift impurities Chemical Impurities impurities->extra_signals rotamers Rotamers rotamers->extra_signals second_order Second-Order Effects second_order->complex_splitting

References

Technical Support Center: 3-Bromothieno[3,2-b]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage reaction temperatures for the successful coupling of 3-Bromothieno[3,2-b]pyridine.

The thieno[3,2-b]pyridine scaffold is a key structural motif in numerous pharmaceutical agents, including the antiplatelet drug clopidogrel.[1][2][3][4] Efficient and reproducible synthesis of derivatives from this core structure is crucial for drug discovery and development. Palladium-catalyzed cross-coupling reactions are paramount for this purpose, with temperature being a critical parameter that significantly influences reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed coupling reactions used for this compound?

The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound and similar heteroaromatic halides include:

  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling with boronic acids or their esters.[5][6][7][8] It is widely used due to the stability and low toxicity of the boron reagents.[7]

  • Stille Coupling: This method also creates carbon-carbon bonds using organotin reagents (stannanes).[9][10][11] While effective, the toxicity of tin compounds is a significant drawback.[10][11]

  • Buchwald-Hartwig Amination: This reaction is essential for forming carbon-nitrogen bonds by coupling with amines.[12][13] It is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals.[12]

Q2: Why is temperature control so critical in these coupling reactions?

Temperature is a crucial parameter in palladium-catalyzed cross-coupling reactions for several reasons:

  • Reaction Rate: Many coupling reactions require heating to proceed at an optimal rate.[14]

  • Catalyst Stability: Excessive heat can lead to the decomposition of the palladium catalyst, often observed as the precipitation of palladium black, which reduces the reaction yield.[14][15]

  • Side Reactions: Temperature can influence the prevalence of side reactions such as homocoupling of boronic acids and protodeboronation.[14][16]

  • Reaction Initiation: Some catalyst systems may not be active at ambient temperatures.[15]

Q3: What are common side reactions related to temperature in the Suzuki-Miyaura coupling of this compound?

Two common temperature-influenced side reactions in Suzuki-Miyaura coupling are:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and can be exacerbated by elevated temperatures.[14]

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom. It is particularly common with heteroaryl boronic acids in the presence of aqueous bases and can be temperature-dependent.[14] Interestingly, for some substrates, protodeboronation has been observed to be more significant at room temperature than at elevated temperatures, possibly due to slower transmetalation at lower temperatures.[16]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

If you are experiencing low or no yield in your Suzuki-Miyaura coupling of this compound, consider the following temperature-related troubleshooting steps:

Possible Cause Troubleshooting Action
Reaction temperature is too low. Gradually increase the reaction temperature in increments of 10-20 °C. Many Suzuki reactions require temperatures between 80-110 °C to proceed efficiently.[17][18]
Reaction temperature is too high, causing catalyst decomposition. If you observe the formation of palladium black, decrease the reaction temperature.[15] Consider using a lower boiling point solvent or running the reaction at a gentler reflux.
Insufficient reaction time at the chosen temperature. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.[17]
Inappropriate solvent for the reaction temperature. Ensure your solvent is stable at the reaction temperature and allows for efficient heating. Common solvents include dioxane, toluene, and DMF.[17][18][19]

Issue 2: Significant Formation of Side Products

If you observe a high proportion of side products, such as homocoupled boronic acid or the protodeboronated starting material, use this guide to optimize your reaction temperature:

Side Product Troubleshooting Action
Homocoupling of boronic acid * Thoroughly degas your reaction mixture to remove oxygen.[14] * Avoid excessively high temperatures that can promote this side reaction.
Protodeboronation * If the reaction is run at elevated temperatures, try lowering the temperature. * Conversely, if the reaction at room temperature shows significant protodeboronation, a moderate increase in temperature might favor the desired coupling over the side reaction.[16] * Consider using anhydrous reaction conditions to minimize hydrolysis of the boronic acid.[14]
Dehalogenation of this compound * Ensure solvents are not a source of hydrides. * Avoid excessively high temperatures which can sometimes promote this pathway.

Data Presentation: Optimized Reaction Conditions

The following tables summarize typical starting conditions for various coupling reactions. These should be considered as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterConditionReference
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃[6][18][20]
Ligand SPhos, PPh₃[18]
Base K₂CO₃, K₃PO₄, Cs₂CO₃[17][18][20]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF[18][19][20]
Temperature 80-110 °C[17][18]

Table 2: Buchwald-Hartwig Amination Conditions

ParameterConditionReference
Catalyst Pd₂(dba)₃, Pd(OAc)₂[21][22]
Ligand XPhos, RuPhos, BINAP[21][22]
Base NaOtBu, K₃PO₄, LiHMDS[21][22]
Solvent Toluene, Dioxane, THF[15][22]
Temperature Room Temperature to 110 °C[21][22]

Table 3: Stille Coupling Conditions

ParameterConditionReference
Catalyst Pd(dppf)Cl₂·DCM[9]
Additive CuI, LiCl[9]
Solvent DMF[9]
Temperature ~40 °C[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[14]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash chromatography.[14]

Visualizations

The following diagrams illustrate key concepts in managing coupling reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2)->Reductive_Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Side Products check_temp Is Temperature Optimized? start->check_temp too_low Increase Temperature (e.g., 80-110 °C) check_temp->too_low No too_high Decrease Temperature (Check for Pd black) check_temp->too_high Side reactions/ decomposition temp_ok Temperature Likely Optimal check_temp->temp_ok Yes other_params Investigate Other Parameters (Catalyst, Base, Solvent) too_low->other_params too_high->other_params temp_ok->other_params

References

Technical Support Center: Catalyst Poisoning in Reactions with 3-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in cross-coupling reactions involving 3-Bromothieno[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound failing or giving low yields?

A1: The primary reason for poor performance in cross-coupling reactions with this compound is often catalyst poisoning. The thieno[3,2-b]pyridine core contains both a sulfur atom (in the thiophene ring) and a nitrogen atom (in the pyridine ring). Both of these heteroatoms can act as poisons for palladium catalysts, which are commonly used in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. These heteroatoms have lone pairs of electrons that can strongly coordinate to the palladium center, leading to the formation of stable, inactive catalyst complexes. This sequestration of the active catalyst from the reaction cycle results in low or no product formation.

Q2: What are the typical signs of catalyst poisoning in my reaction?

A2: Signs of catalyst poisoning include:

  • Complete lack of product formation: The reaction fails to proceed at all.

  • Low conversion of starting material: A significant amount of this compound remains unreacted.

  • Stalled reaction: The reaction starts but does not go to completion.

  • Inconsistent results: Difficulty in reproducing reaction outcomes.

  • Formation of byproducts: Unwanted side reactions may become more prevalent as the desired catalytic cycle is inhibited.

Q3: Which types of cross-coupling reactions are most susceptible to poisoning by this compound?

A3: Palladium-catalyzed cross-coupling reactions are particularly susceptible. This includes, but is not limited to:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Heck Reaction: For the formation of C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds with alkynes.

The degree of poisoning can be influenced by the specific reaction conditions, including the choice of ligand, base, and solvent.

Q4: Are there specific palladium catalysts or ligands that are more resistant to poisoning by this substrate?

A4: Yes, the choice of ligand is critical. For substrates like this compound, bulky, electron-rich phosphine ligands are often more effective. These ligands can stabilize the palladium center and promote the desired catalytic cycle over catalyst deactivation. For Buchwald-Hartwig aminations, ligands such as X-Phos, SPhos, and other dialkylbiaryl phosphines have shown improved performance with challenging heterocyclic substrates. For Suzuki-Miyaura couplings, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have been used successfully with thieno[3,2-b]pyridine derivatives. N-heterocyclic carbene (NHC) ligands can also be a good alternative to phosphines in some cases.

Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Low conversion of this compound.

  • Recovery of unreacted starting materials.

  • Formation of homocoupling byproducts from the boronic acid/ester.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Initial Recommendation: Use a pre-formed palladium complex with a robust ligand. [PdCl₂(dppf)] has been shown to be effective for Suzuki-Miyaura couplings with thieno[3,2-b]pyridine systems.

    • Alternative: If generating the catalyst in situ, ensure a proper palladium source to ligand ratio (typically 1:1 to 1:2). Consider using Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source.

  • Base and Solvent Optimization:

    • Recommended Base: A moderately strong inorganic base is often effective. Aqueous solutions of K₂CO₃ or Cs₂CO₃ are good starting points.

    • Solvent System: A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water or Toluene/water are common choices. Ensure all solvents are thoroughly degassed to prevent oxidation of the catalyst.

  • Reaction Temperature and Time:

    • Reactions with potentially poisoning substrates may require higher temperatures to overcome the energy barrier of catalyst deactivation. Start with a temperature around 80-100 °C.

    • Monitor the reaction over a longer period (e.g., up to 24 hours) as the reaction rate may be slower.

  • Purity of Reagents:

    • Ensure the this compound and the boronic acid/ester are pure. Impurities can also contribute to catalyst deactivation.

    • Boronic acids can degrade over time; check their quality before use.

Issue 2: Poor Performance in Buchwald-Hartwig Amination

Symptoms:

  • Low yield of the desired amine product.

  • Significant amounts of unreacted this compound and amine.

  • Formation of hydrodehalogenation byproduct (thieno[3,2-b]pyridine).

Troubleshooting Steps:

  • Ligand Selection is Crucial:

    • First-generation ligands (e.g., P(o-tolyl)₃) are often ineffective.

    • Use bulky, electron-rich dialkylbiaryl phosphine ligands. X-Phos, SPhos, or RuPhos are excellent candidates. These ligands promote the reductive elimination step, which is often the rate-limiting step and where catalyst deactivation can occur.

  • Choice of Base and Solvent:

    • Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

    • Anhydrous, aprotic solvents are necessary. Toluene or 1,4-dioxane are good choices. Ensure the solvent is rigorously dried and degassed.

  • Catalyst Loading:

    • Due to potential catalyst deactivation, a higher catalyst loading (e.g., 2-5 mol%) might be necessary to achieve full conversion.

  • Inert Atmosphere:

    • Buchwald-Hartwig aminations are highly sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are properly degassed.

Quantitative Data

The following table summarizes successful Suzuki-Miyaura coupling reactions with a methyl this compound-2-carboxylate substrate, demonstrating the feasibility of this reaction with appropriate conditions.

ProductBoronic Acid/EsterCatalyst (mol%)BaseSolventTime (h)Yield (%)
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylatePhenylboronic acid[PdCl₂(dppf)] (4)K₂CO₃ (aq)1,4-Dioxane480
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate4-Methoxyphenylboronic acid[PdCl₂(dppf)] (4)K₂CO₃ (aq)1,4-Dioxane475
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate4-Chlorophenylboronic acid[PdCl₂(dppf)] (4)K₂CO₃ (aq)1,4-Dioxane485
Methyl 3-(thiophen-2-yl)thieno[3,2-b]pyridine-2-carboxylateThiophen-2-ylboronic acid[PdCl₂(dppf)] (4)K₂CO₃ (aq)1,4-Dioxane470
Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate4-Pyridinylboronic acid[PdCl₂(dppf)] (4)K₂CO₃ (aq)1,4-Dioxane466

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Methyl this compound-2-carboxylate

Materials:

  • Methyl this compound-2-carboxylate (1.0 eq)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

  • [PdCl₂(dppf)]·CH₂Cl₂ (0.04 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction flask, add methyl this compound-2-carboxylate, the boronic acid/ester, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add [PdCl₂(dppf)]·CH₂Cl₂ to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base (this compound, Boronic Acid, K₂CO₃) B 2. Inert Atmosphere (Evacuate & backfill with N₂/Ar) A->B C 3. Add Catalyst ([PdCl₂(dppf)]) B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Heat and Stir (80-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool and Quench F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry and Concentrate H->I J 10. Purify (Column Chromatography) I->J Troubleshooting_Logic cluster_diagnosis Initial Checks cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Adjustment Start Low Yield or Failed Reaction with this compound Check_Reagents Are reagents pure and degassed? Start->Check_Reagents Check_Reagents->Start No, fix and retry Check_Atmosphere Is the reaction under a strict inert atmosphere? Check_Reagents->Check_Atmosphere Yes Check_Atmosphere->Start No, fix and retry Ligand_Choice Using a bulky, electron-rich ligand? (e.g., dppf, X-Phos) Check_Atmosphere->Ligand_Choice Yes Ligand_Choice->Start No, change ligand Catalyst_Loading Is catalyst loading sufficient? (Try increasing to 2-5 mol%) Ligand_Choice->Catalyst_Loading Yes Catalyst_Loading->Start No, adjust loading Base_Solvent Is the base/solvent system appropriate? (e.g., K₂CO₃/Dioxane-H₂O for Suzuki, NaO-t-Bu/Toluene for Buchwald-Hartwig) Catalyst_Loading->Base_Solvent Base_Solvent->Start No, change conditions Temp_Time Have temperature and time been optimized? (Try higher temp / longer time) Base_Solvent->Temp_Time Yes Temp_Time->Start Success Improved Yield Temp_Time->Success

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromothieno[3,2-b]pyridine and 2-Bromothieno[3,2-b]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, thieno[3,2-b]pyridines are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique electronic properties. The functionalization of the thieno[3,2-b]pyridine scaffold is crucial for modulating these properties, and the bromo-substituted derivatives serve as versatile precursors for a variety of cross-coupling and functionalization reactions. This guide provides an objective comparison of the reactivity of two key isomers: 3-Bromothieno[3,2-b]pyridine and 2-Bromothieno[3,2-b]pyridine. The information presented is supported by available experimental data to aid researchers in selecting the appropriate isomer and reaction conditions for their synthetic endeavors.

Executive Summary

The reactivity of brominated thieno[3,2-b]pyridines is fundamentally influenced by the position of the bromine atom on the bicyclic system. The electronic properties of the thiophene and pyridine rings, along with the position of the heteroatoms, dictate the susceptibility of the C-Br bond to undergo oxidative addition in palladium-catalyzed cross-coupling reactions, as well as the acidity of adjacent protons for lithiation reactions. While direct comparative studies are limited, existing literature on related heterocyclic systems allows for a reasoned analysis of their expected reactivity profiles. Generally, the 2-position of the thieno[3,2-b]pyridine system is more activated towards certain reactions due to the influence of the adjacent sulfur and pyridine nitrogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules from aryl halides. The performance of this compound and 2-Bromothieno[3,2-b]pyridine in these reactions is a key consideration for synthetic chemists.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. The reactivity of the bromo-substituted thienopyridines in this reaction is dependent on the efficiency of the oxidative addition of the palladium catalyst to the C-Br bond.

While a direct head-to-head comparison is not available in the literature, studies on related compounds suggest that the 2-bromo isomer may exhibit higher reactivity. For instance, in a study on the Suzuki coupling of methyl this compound-2-carboxylate, good to excellent yields were obtained with various boronic acids and esters[1]. This suggests that the 3-position is amenable to coupling, although the presence of the adjacent ester group might influence the reactivity. For 2-bromopyridines in general, Suzuki couplings are well-established, often proceeding with high efficiency[2][3].

Table 1: Representative Suzuki-Miyaura Coupling Reactions and Yields

IsomerCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Methyl this compound-2-carboxylatePhenylboronic acid pinacol esterPdCl₂(dppf)·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O74[1]
Methyl this compound-2-carboxylate4-MethoxyphenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O70[1]
2-Bromopyridine (general)Arylboronic acidsPd(OAc)₂ (ligand-free)K₂CO₃Isopropanol/H₂OGood to Excellent[2]
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromothieno[3,2-b]pyridine (1.0 eq.), the boronic acid or its derivative (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water, toluene, DMF) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, which is a critical transformation in the synthesis of many pharmaceuticals. The reactivity of the bromothieno[3,2-b]pyridine isomers in this reaction is expected to follow similar trends to the Suzuki coupling.

Studies on the Buchwald-Hartwig amination of 2-bromopyridines have shown that these substrates can be effectively coupled with a variety of amines, often in high yields[4][5]. For the 3-bromo isomer, a study on a substituted 3-aminothieno[3,2-b]pyridine derivative demonstrated successful C-N coupling with bromonitrobenzenes[6]. Another study detailed the intramolecular cyclization of a 3-aminothieno[3,2-b]pyridine-2-carboxylate with 2-bromopyridine via a Buchwald-Hartwig coupling[7].

Table 2: Representative Buchwald-Hartwig Amination Reactions and Yields

IsomerAmineCatalyst/LigandBaseSolventYield (%)Reference
2-Bromopyridines (general)Volatile aminesPd(OAc)₂/dpppNaOtBuToluene55-98[4]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃/BINAPNaOtBuToluene60[8]
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylateBromonitrobenzenesPd(OAc)₂/XantphosCs₂CO₃DioxaneGood[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromothieno[3,2-b]pyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq.). A dry, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Catalytic cycle of the Buchwald-Hartwig amination reaction.
Stille Coupling

Lithiation and Halogen-Dance Rearrangement

Lithiation of bromothieno[3,2-b]pyridines can be achieved either through direct deprotonation (directed ortho-metalation) if a directing group is present, or via halogen-lithium exchange. The resulting organolithium species are powerful nucleophiles for the formation of new bonds. A potential complication in the lithiation of bromo-heterocycles is the "halogen-dance" rearrangement, where the bromine atom migrates to a different position on the ring.

For this compound, halogen-lithium exchange with an alkyllithium reagent (e.g., n-BuLi) would be expected to occur at the 3-position. Subsequent quenching with an electrophile would introduce a substituent at this position.

For 2-Bromothieno[3,2-b]pyridine, halogen-lithium exchange would initially generate the 2-lithio species. However, the proximity of the acidic proton at the 3-position could potentially lead to a bromine-dance rearrangement, especially under certain conditions (e.g., with lithium dialkylamides as bases). This rearrangement would result in the formation of the more stable 3-lithiated species, ultimately leading to functionalization at the 3-position after quenching with an electrophile. The propensity for this rearrangement would depend on the reaction conditions, including the base, solvent, and temperature.

Table 3: Predicted Outcomes of Lithiation Reactions

IsomerReagentPredicted Primary Product (after electrophilic quench)Potential for Bromine-Dance
This compoundn-BuLi, then E⁺3-Substituted-thieno[3,2-b]pyridineLow
2-Bromothieno[3,2-b]pyridinen-BuLi, then E⁺2-Substituted-thieno[3,2-b]pyridineModerate to High

Experimental Protocol: General Procedure for Halogen-Lithium Exchange

To a solution of the bromothieno[3,2-b]pyridine in a dry aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere at low temperature (-78 °C) is added a solution of an alkyllithium reagent (e.g., n-BuLi) dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 30-60 minutes). The electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Potential pathways for the lithiation of bromothienopyridines.

Conclusion

The choice between this compound and 2-Bromothieno[3,2-b]pyridine as a synthetic precursor will depend on the desired substitution pattern and the chosen synthetic methodology. Based on the available data and general principles of heterocyclic reactivity, the 2-bromo isomer is anticipated to be more reactive in palladium-catalyzed cross-coupling reactions. However, this enhanced reactivity may be accompanied by a greater propensity for side reactions such as the bromine-dance rearrangement under lithiation conditions. The 3-bromo isomer, while potentially less reactive, may offer more straightforward and predictable outcomes in certain transformations. Researchers should carefully consider these factors and consult the primary literature for specific reaction conditions when planning their synthetic routes. Further direct comparative studies are warranted to fully elucidate the reactivity differences between these two valuable building blocks.

References

Comparative Analysis of the Biological Activities of 3-Substituted Thieno[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Strategic substitution at the 3-position of this bicyclic system has been shown to significantly modulate its pharmacological profile, leading to the development of potent anticancer, antimicrobial, and kinase-inhibiting agents. This guide provides a comparative overview of the biological activities of various 3-substituted thieno[3,2-b]pyridine derivatives, supported by quantitative experimental data and detailed methodologies.

Anticancer Activity

Substituents at the 3-position of the thieno[3,2-b]pyridine core play a crucial role in determining the cytotoxic and antiproliferative efficacy of these compounds against various cancer cell lines. The introduction of (hetero)aryl groups has been a particularly fruitful strategy in the development of potent anticancer agents.

Growth Inhibitory Effects on Triple-Negative Breast Cancer (TNBC)

A series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been evaluated for their in vitro growth inhibitory effects against MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cell lines. The data, presented in Table 1, highlights the structure-activity relationships (SAR) associated with different substituents at the 3-position.

Table 1: Growth Inhibitory Activity (GI₅₀, µM) of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives against TNBC cell lines.

Compound3-SubstituentMDA-MB-231 GI₅₀ (µM)MDA-MB-468 GI₅₀ (µM)Non-tumorigenic MCF-12A GI₅₀ (µM)
2a Phenyl> 50> 50> 50
2b 4-Fluorophenyl24.6 ± 2.114.8 ± 1.5> 50
2c 4-Methoxyphenyl> 50> 50> 50
2d 4-(Trifluoromethyl)phenyl14.7 ± 1.38.9 ± 0.9> 50
2e 3,4-Dimethoxyphenyl12.6 ± 1.913.5 ± 2.0> 50
2f Thiophen-2-yl28.7 ± 1.38.7 ± 1.7> 30
2g Thiophen-3-yl> 50> 50> 50
2h Furan-3-yl> 20> 20> 10

Data is presented as the mean ± standard deviation of at least three independent experiments.

The results indicate that electron-withdrawing groups at the para-position of a 3-phenyl substituent, such as trifluoromethyl (compound 2d ), enhance the growth inhibitory activity. Furthermore, the 3,4-dimethoxyphenyl substituent (compound 2e ) also confers potent activity. Interestingly, the position of the heteroatom in 3-heteroaryl derivatives significantly impacts activity, with the thiophen-2-yl (compound 2f ) showing greater potency than the thiophen-3-yl (compound 2g ) analogue.

Kinase Inhibition

The thieno[3,2-b]pyridine scaffold serves as a template for the design of highly selective protein kinase inhibitors.[1][2][3] These compounds often act as ATP-competitive inhibitors that bind to the kinase back pocket.[1] Key kinase targets for this class of compounds include Haspin, Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Mesenchymal-Epithelial Transition factor (c-Met).[1][4]

Haspin Kinase Inhibition

A series of thieno[3,2-b]pyridine derivatives have been identified as highly selective inhibitors of Haspin kinase, a serine/threonine kinase involved in mitosis. The inhibitory concentrations for selected compounds are presented in Table 2.

Table 2: Inhibitory Activity of 3-Substituted Thieno[3,2-b]pyridines against Haspin Kinase.

Compound3-SubstituentHaspin IC₅₀ (nM)
MU1464 (structure not detailed in snippets)250
MU1668 (structure not detailed in snippets)150
MU1920 (structure not detailed in snippets)30

IC₅₀ values were determined using in vitro kinase assays.

The data indicates that modifications around the thieno[3,2-b]pyridine core can lead to potent and selective Haspin inhibitors.[1][2][3]

Antimicrobial Activity

Recent studies have explored the potential of thieno[3,2-b]pyridines as antimicrobial agents, particularly against Mycobacterium tuberculosis.

Anti-Mycobacterial Activity

A series of thieno[3,2-b]pyridinone derivatives were designed and synthesized, with several compounds demonstrating potent activity against Mycobacterium tuberculosis (Mtb) by targeting the enoyl-acyl carrier protein reductase (InhA).

Table 3: Anti-mycobacterial Activity (MIC, µg/mL) of 3-Substituted Thieno[3,2-b]pyridinone Derivatives.

Compound3-SubstituentMtb UAlRa MIC (µg/mL)Mtb UAlRv MIC (µg/mL)
6c (structure not detailed in snippets)≤ 10.5 - 1
6i (structure not detailed in snippets)≤ 1Not Reported

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of the microorganism.[5]

These findings highlight the potential of the thieno[3,2-b]pyridine scaffold in developing novel anti-tuberculosis agents.[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a typical workflow for anticancer screening.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of 3-Substituted Thieno[3,2-b]pyridines purification Purification & Characterization (NMR, MS, etc.) synthesis->purification treatment Treatment with Thieno[3,2-b]pyridine Derivatives purification->treatment cell_culture Cancer Cell Line Culture (e.g., MDA-MB-231) cell_culture->treatment srb_assay Cell Viability Assessment (SRB Assay) treatment->srb_assay data_analysis Data Analysis (GI₅₀ Determination) srb_assay->data_analysis kinase_assay Kinase Inhibition Assay (e.g., Haspin, VEGFR-2) data_analysis->kinase_assay cell_cycle Cell Cycle Analysis kinase_assay->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis

Caption: Experimental workflow for anticancer evaluation.

haspin_pathway Thieno_Pyridine 3-Substituted Thieno[3,2-b]pyridine Haspin Haspin Kinase Thieno_Pyridine->Haspin Inhibition Histone_H3 Histone H3 Haspin->Histone_H3 Phosphorylates Cell_Cycle_Arrest Mitotic Defects & Cell Cycle Arrest Haspin->Cell_Cycle_Arrest Inhibition leads to H3T3ph Phosphorylation of Histone H3 at Thr3 Histone_H3->H3T3ph CPC Chromosomal Passenger Complex (CPC) Recruitment H3T3ph->CPC Mitosis Proper Mitotic Progression CPC->Mitosis

Caption: Haspin kinase signaling pathway inhibition.

cMet_VEGFR2_pathway cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK Survival Cell Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Metastasis Invasion & Metastasis PI3K_Akt->Metastasis Proliferation Cell Proliferation RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis RAS_MAPK->Metastasis Thieno_Pyridine 3-Substituted Thieno[3,2-b]pyridine Thieno_Pyridine->cMet Inhibition Thieno_Pyridine->VEGFR2 Inhibition

Caption: c-Met and VEGFR-2 signaling pathway inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of 3-substituted thieno[3,2-b]pyridines.

Sulforhodamine B (SRB) Assay for Cell Growth Inhibition

The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[6][7][8][9][10]

1. Cell Plating:

  • Harvest cells in the exponential growth phase.

  • Seed cells into 96-well microtiter plates at a pre-determined optimal density (e.g., 5.0 x 10⁴ cells/mL for MDA-MB-231).

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Add the compound solutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 hours).

3. Cell Fixation:

  • Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[6][7]

4. Staining:

  • Wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA.[6][7]

  • Air dry the plates completely.

  • Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

5. Washing and Solubilization:

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[6][7]

  • Air dry the plates again.

  • Add 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.[7]

6. Absorbance Measurement and Data Analysis:

  • Measure the optical density (OD) at a wavelength of 510 nm or 540 nm using a microplate reader.[7][9]

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13][14][15]

1. Preparation of Antimicrobial Agent Dilutions:

  • Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis) adjusted to a 0.5 McFarland standard.

  • Further dilute the inoculum in broth to achieve the final desired cell concentration for inoculation.

3. Inoculation:

  • Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial suspension.

  • Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

4. Incubation:

  • Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism being tested.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

In vitro kinase assays are performed to determine the potency of compounds in inhibiting the activity of a specific kinase.

1. Reagents and Materials:

  • Recombinant human kinase (e.g., Haspin, VEGFR-2, c-Met).

  • Kinase-specific substrate (e.g., a peptide or protein).

  • ATP (Adenosine triphosphate).

  • Assay buffer.

  • Test compounds (3-substituted thieno[3,2-b]pyridines).

  • Detection reagents (e.g., antibody for phosphorylated substrate, luminescent or fluorescent probes).

  • 96- or 384-well assay plates.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of the assay plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence-based assays).

3. Data Analysis:

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits kinase activity by 50%) from the resulting dose-response curve.

This guide provides a foundational understanding of the biological activities of 3-substituted thieno[3,2-b]pyridines. The presented data and methodologies underscore the therapeutic potential of this scaffold and offer a starting point for further research and development in the fields of oncology, infectious diseases, and beyond.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Thieno[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Crystallographic Data: A Case Study

To provide a tangible example of the data generated from a single-crystal X-ray diffraction experiment, the crystallographic data for 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester is presented below.[1] This compound, while being a thieno[2,3-b]pyridine isomer, serves as an excellent proxy to demonstrate the type of precise structural information that can be obtained for the broader class of thienopyridines.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.123(2)
b (Å)15.123(3)
c (Å)10.234(2)
α (°)90
β (°)101.23(3)
γ (°)90
Volume (ų)1534.5(6)
Z 4
Calculated Density (g/cm³)1.423
Selected Bond Lengths (Å)
S1-C101.734(2)
S1-C131.745(2)
N1-C71.389(3)
N1-C131.398(3)
C=O (ester)1.212(3)
C=O (ring)1.234(3)
Selected Bond Angles (°)
C10-S1-C1391.5(1)
C7-N1-C13123.4(2)
Selected Torsion Angles (°)
C13-C10-C11-C12-0.5(3)

Experimental Protocols: The Pathway to Atomic Resolution

The determination of a crystal structure through X-ray diffraction is a multi-step process that requires precision and careful execution. The general workflow is applicable to a wide range of small molecules, including 3-Bromothieno[3,2-b]pyridine derivatives.

Crystallization

The first and often most challenging step is to obtain high-quality single crystals of the compound of interest. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Other techniques include vapor diffusion and cooling crystallization. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. Modern crystallographic experiments often utilize synchrotron radiation for its high intensity, which allows for the study of very small crystals.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot contains information about the electron density within the crystal. Key parameters that are controlled during data collection include the crystal-to-detector distance, exposure time, oscillation angle, and the wavelength of the X-ray radiation.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are determined using computational methods, a process known as structure solution. The initial atomic model is then refined against the experimental data to improve its accuracy. This refinement process minimizes the difference between the observed diffraction pattern and the pattern calculated from the atomic model, resulting in a precise three-dimensional structure of the molecule.

Alternative Structural Analysis Techniques

While single-crystal X-ray diffraction provides the most definitive three-dimensional structure, other analytical techniques are indispensable for the characterization of novel compounds like this compound derivatives, especially when suitable crystals cannot be obtained.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Provides detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity, and through-space interactions (NOE).[3][4][5]Does not require crystalline material; provides information about the molecule's structure in solution.Does not provide precise bond lengths and angles; interpretation can be complex for large molecules.
Mass Spectrometry Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide structural clues.[6][7]High sensitivity; requires very small amounts of sample.Does not provide information about the three-dimensional arrangement of atoms.
Elemental Analysis Determines the percentage composition of elements (C, H, N, S, etc.) in the compound.Confirms the empirical and molecular formula.Provides no information about the molecular structure.

Visualizing the Process and Potential Biological Impact

To better understand the experimental workflow and the potential biological relevance of thieno[3,2-b]pyridine derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Structure synthesis Synthesis of this compound derivative crystallization Crystallization synthesis->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure 3D Atomic Model (Bond Lengths, Angles, etc.) refinement->final_structure

Experimental workflow for X-ray crystal structure analysis.

Given that various thieno[3,2-b]pyridine derivatives have shown promise as anticancer agents, they may interact with key signaling pathways involved in cell proliferation and survival.[6][8] The diagram below illustrates a hypothetical signaling pathway that could be targeted by such compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt akt->proliferation drug Thieno[3,2-b]pyridine Derivative drug->raf Inhibition drug->pi3k Inhibition

Hypothetical signaling pathway targeted by thienopyridine derivatives.

References

Comparative Analysis of Thieno[3,2-b]pyridine Analogs as In Vitro Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro kinase inhibitory activity of various analogs based on the thieno[3,2-b]pyridine scaffold. While specific data for 3-bromothieno[3,2-b]pyridine analogs remains limited in publicly available literature, this document summarizes the existing data for the broader class of thieno[3,2-b]pyridine derivatives, offering valuable insights into their potential as kinase inhibitors.

The thieno[3,2-b]pyridine core structure has been identified as a promising scaffold for the development of highly selective kinase inhibitors.[1][2] Research has demonstrated the potential of these compounds to target a range of kinases implicated in diseases such as cancer. This guide compiles available in vitro kinase assay data, details relevant experimental protocols, and visualizes key cellular signaling pathways to support further research and development in this area.

In Vitro Kinase Assay Results

The following table summarizes the in vitro inhibitory activity of various thieno[3,2-b]pyridine analogs against several protein kinases. The data highlights the potency and selectivity of these compounds.

Compound ID/ReferenceTarget KinaseIC50 (nM)Notes
Series 1: Haspin Kinase Inhibitors Thieno[3,2-b]pyridine scaffold identified as a basis for highly selective Haspin inhibitors.[1][2]
MU1920Haspin-Described as a quality chemical probe for in vivo applications.[1][2]
Compound 4 (from paper)Haspin89Demonstrates excellent inhibitory activity.
Series 2: c-Met and VEGFR2 Inhibitors A family of thieno[3,2-b]pyridine based small molecules were designed as inhibitors of c-Met and VEGFR2.[3]
Lead Structure 2 Analogsc-Met, VEGFR2low nanomolarCompounds showed efficacy in human tumor xenograft models.[3]
Series 3: General Thieno[3,2-b]pyridine Analogs The thieno[3,2-b]pyridine scaffold can be broadly used to target other underexplored protein kinases, such as CDKLs.[1][2]

Experimental Protocols

A detailed methodology for a representative in vitro kinase assay is provided below. This protocol is based on commonly used luminescence-based assays for measuring kinase activity.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Purified recombinant target kinase (e.g., Haspin, c-Met, VEGFR2)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the kinase assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration typically near the Km for the specific kinase).

    • The final reaction volume is 10 µL. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the positive control. The IC50 value is determined by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context and methodology of this research, the following diagrams have been generated using the DOT language.

G prep Prepare Reagents (Kinase, Substrate, ATP, Buffers) plate Add Reagents and Compounds to 384-well Plate prep->plate comp Prepare Serial Dilutions of Test Compounds comp->plate incubate Incubate at Room Temperature (Kinase Reaction) plate->incubate adp_glo Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) incubate->adp_glo detect Generate Luminescent Signal (Add Kinase Detection Reagent) adp_glo->detect read Measure Luminescence (Plate Reader) detect->read analyze Calculate % Inhibition and Determine IC50 read->analyze

Caption: General workflow of an in vitro kinase inhibition assay.

G cluster_0 Nucleus H3T3 Histone H3 (Threonine 3) CPC Chromosomal Passenger Complex (CPC) H3T3->CPC Recruits Cohesin Centromeric Cohesion CPC->Cohesin Maintains Mitosis Proper Mitotic Progression Cohesin->Mitosis Haspin Haspin Kinase Haspin->H3T3 Phosphorylates Inhibitor Thieno[3,2-b]pyridine Analog (Inhibitor) Inhibitor->Haspin Inhibits

Caption: Simplified Haspin kinase signaling pathway in mitosis.

References

Cytotoxicity of 3-Bromothieno[3,2-b]pyridine Derivatives in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, derived from a 3-bromo precursor, reveals their potential as antitumor agents, particularly against triple-negative breast cancer (TNBC) cell lines.[1] This guide provides an objective comparison of the cytotoxic performance of these derivatives, supported by experimental data, to aid researchers and drug development professionals in this area of oncology.

Comparative Cytotoxicity Data

The antitumor potential of a series of eight methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (compounds 2a-2h ) was evaluated in two triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468. The results, presented as GI50 values (the concentration causing 50% growth inhibition), are summarized in the table below. Notably, three compounds (2e , 2f , and 2h ) demonstrated significant growth inhibition in both TNBC cell lines with minimal effect on non-tumorigenic MCF-12A cells, indicating a degree of cancer cell selectivity.[1]

CompoundDerivative StructureMDA-MB-231 GI50 (µM)MDA-MB-468 GI50 (µM)Non-tumorigenic MCF-12A
2a 3-phenyl>20>20Not specified
2b 3-(p-tolyl)>10>10Not specified
2c 3-(m-tolyl)>10>10Not specified
2d 3-(o-tolyl)>10>30Not specified
2e 3-(4-chlorophenyl)12.56 ± 1.88>14Low toxicity
2f 3-(4-cyanophenyl)28.67 ± 1.348.73 ± 1.73Low toxicity
2g 3-(pyridin-4-yl)>75>75Not specified
2h 3-(furan-2-yl)>754.67 ± 0.68Low toxicity
Doxorubicin (Positive Control)0.068 ± 0.0060.081 ± 0.009Not specified

Data sourced from a study on novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[1][2] GI50 values are presented as mean ± S.E.M. from at least three independent experiments. For some compounds, the GI50 was higher than the maximum concentration tested without crystal formation.

Experimental Protocols

The evaluation of the cytotoxic activity of the 3-Bromothieno[3,2-b]pyridine derivatives was conducted using the following methodologies:

Cell Growth Inhibition Assay (Sulforhodamine B Assay)[1]
  • Cell Plating: Cells were seeded in 96-well plates at a density of 2,500 cells/well for MDA-MB-231 and 5,000 cells/well for MDA-MB-468 and MCF-12A.

  • Compound Treatment: After 24 hours of incubation, cells were treated with various concentrations of the thieno[3,2-b]pyridine derivatives for 48 hours.

  • Cell Fixation: Post-treatment, cells were fixed with 10% (w/v) trichloroacetic acid.

  • Staining: The fixed cells were stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.

  • Absorbance Measurement: The protein-bound stain was solubilized with 10 mM Tris base, and the absorbance was read at 510 nm.

  • GI50 Determination: The concentration of the compound that caused a 50% reduction in cell growth (GI50) was determined from dose-response curves.

Cell Viability, Proliferation, and Cell Cycle Analysis[1]

For the most promising compound, 2e , further mechanistic studies were performed:

  • Cell Viability: Assessed via the trypan blue exclusion assay.

  • Cell Proliferation: Measured using a bromodeoxyuridine (BrdU) assay.

  • Cell Cycle Profile: Analyzed by flow cytometry.

Visualized Experimental Workflow and Cellular Impact

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the observed effect of a promising derivative on the cancer cell cycle.

G cluster_workflow Cytotoxicity Assessment Workflow A Cancer Cell Seeding (MDA-MB-231, MDA-MB-468) B 24h Incubation A->B C Treatment with This compound Derivatives (48h) B->C D Cell Fixation (Trichloroacetic Acid) C->D E Staining (Sulforhodamine B) D->E F Absorbance Reading (510 nm) E->F G GI50 Value Determination F->G

Experimental workflow for cytotoxicity screening.

G cluster_pathway Effect of Compound 2e on Cell Cycle cluster_phases Cell Cycle Phases G0_G1 G0/G1 Phase S S Phase G2_M G2/M Phase Compound Compound 2e (13 µM) Compound->Inhibition Compound->Increase Inhibition->S Decrease in Proliferating Cells Increase->G0_G1 Increase in Cell Population

Proposed mechanism of action for compound 2e.

Concluding Remarks

The methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate scaffold shows promise for the development of novel anticancer agents. Specifically, derivatives with 4-chlorophenyl (2e ), 4-cyanophenyl (2f ), and furan-2-yl (2h ) substitutions at the 3-position exhibit noteworthy growth inhibitory activity against triple-negative breast cancer cell lines.[1] The most promising compound, 2e , appears to exert its effect by reducing cell proliferation and causing an accumulation of cells in the G0/G1 phase of the cell cycle.[1] These findings warrant further investigation into the structure-activity relationships and the precise molecular targets of this class of compounds to fully exploit their therapeutic potential.

References

Spectroscopic Comparison of 3-Bromothieno[3,2-b]pyridine and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural isomers of key heterocyclic compounds is paramount. This guide provides a comparative spectroscopic analysis of 3-Bromothieno[3,2-b]pyridine and its positional isomers. Due to the limited availability of direct experimental data for all isomers, this comparison leverages data from closely related derivatives and analogous compounds to provide a predictive overview of their key spectroscopic features.

The thieno[3,2-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry. Bromination of this core structure provides a versatile handle for further functionalization through various cross-coupling reactions, making the bromo-substituted isomers valuable building blocks in the synthesis of novel therapeutic agents. The precise location of the bromine atom on the bicyclic ring system profoundly influences the molecule's electronic properties and reactivity, which is reflected in their spectroscopic signatures. This guide focuses on the key differences in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy that can be used to distinguish between these isomers.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its isomers. The data is compiled from studies on derivatives and related brominated heterocyclic compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted and from Derivatives)
CompoundH-2H-3H-5H-6H-7SolventReference Compound
This compound ~7.8-8.0 (s)-~8.7-8.9 (dd)~7.4-7.6 (dd)~8.2-8.4 (dd)CDCl₃Predicted based on derivatives
Methyl this compound-2-carboxylate --8.80 (dd, J = 4.8, 1.6 Hz)7.39 (dd, J = 8.4, 4.8 Hz)8.24 (dd, J = 8.4, 1.6 Hz)CDCl₃Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate[1]
2-Bromopyridine -7.46 (ddd)7.17 (ddd)8.31 (ddd)-CCl₄2-Bromopyridine[2]
3-Bromopyridine 8.68 (d)-7.80 (dt)7.19 (dd)8.52 (dd)CDCl₃3-Pyridyl bromide[3]

Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz. Predicted values are based on the analysis of substituted thieno[3,2-b]pyridines and related bromopyridines.

Table 2: ¹³C NMR Spectroscopic Data (Predicted and from Derivatives)
CompoundC-2C-3C-3aC-4aC-5C-6C-7C-7aSolventReference Compound
This compound ~125-130~110-115~140-145~150-155~148-152~120-125~130-135~135-140CDCl₃Predicted based on derivatives
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate 131.2134.9144.0154.6148.5121.1130.7-CDCl₃Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate[1]
2-Bromopyridine 142.4128.4--122.8138.6150.3-CDCl₃2-Bromopyridine[4]
3-Bromopyridine 147.5120.4--125.4138.9150.2-DMSO-d₆3-Bromopyridine

Chemical shifts (δ) are reported in ppm. Predicted values are based on the analysis of substituted thieno[3,2-b]pyridines and related bromopyridines.

Table 3: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)Ionization MethodReference Compound
Bromothieno[3,2-b]pyridine Isomers C₇H₄BrNS213.08M⁺˙, [M-Br]⁺, [M-HCN]⁺˙EIGeneral prediction
3-Bromo-2-trimethylsilylthieno[3,2-b]pyridine C₁₀H₁₂BrNSSi286.26285, 270, 206, 127GC-MS (EI)3-Bromo-2-trimethylsilylthieno[3,2-b]pyridine[5]
3-Bromopyridine C₅H₄BrN157.99157/159 (M⁺˙), 78EIPyridine, 3-bromo-[6]

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectra of these compounds.

Table 4: Infrared (IR) Spectroscopy Data (Predicted Key Absorptions)
Functional GroupApproximate Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3100-3000Stretching
C=C and C=N1600-1450Ring Stretching
C-S800-600Stretching
C-Br700-500Stretching
C-H out-of-plane bending900-675Bending

The precise positions of the C-H out-of-plane bending vibrations are diagnostic of the substitution pattern on the aromatic rings.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. Direct infusion with Electrospray Ionization (ESI) can also be used.

  • Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements, such as a time-of-flight (TOF) or quadrupole mass analyzer.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak (M⁺˙). A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). Analyze the fragmentation pattern to further confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between isomers.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of Bromothieno[3,2-b]pyridine Isomers (e.g., 2-bromo, 3-bromo, 5-bromo, 7-bromo) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Structure_Confirmation Structure Confirmation of Individual Isomers NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Comparative_Analysis Comparative Analysis of Spectroscopic Data Structure_Confirmation->Comparative_Analysis Structure_Property Structure-Property Relationship Comparative_Analysis->Structure_Property

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of Bromothieno[3,2-b]pyridine isomers.

References

Validating the Mechanism of Action of 3-Bromothieno[3,2-b]pyridine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of novel 3-Bromothieno[3,2-b]pyridine-based inhibitors, a promising class of compounds targeting key signaling pathways in various diseases. By presenting a hypothetical inhibitor, "Compound-3BTP," this document outlines a robust validation strategy, details experimental protocols, and offers a comparative analysis against established alternatives, supported by experimental data.

Introduction to this compound-Based Inhibitors and Their Putative Mechanism of Action

The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of selective kinase inhibitors.[1] The strategic placement of a bromine atom at the 3-position can serve as a versatile synthetic handle for further chemical modifications, allowing for the fine-tuning of potency and selectivity. This guide focuses on a hypothetical this compound-based inhibitor, Compound-3BTP, designed to target Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).

MAP4K4 is a serine/threonine kinase that plays a crucial role in regulating diverse cellular processes, including inflammation, cell migration, and metabolism.[2] Its dysregulation has been implicated in a range of diseases, making it an attractive therapeutic target. The proposed mechanism of action for Compound-3BTP is the competitive inhibition of ATP binding to the MAP4K4 kinase domain, thereby blocking its downstream signaling cascade.

To rigorously validate this mechanism, a series of biochemical and cellular assays are essential. This guide will compare the inhibitory activity of Compound-3BTP with that of known MAP4K4 inhibitors: PF-06260933, DMX-5804, and GNE-495.

Signaling Pathway Diagram

The following diagram illustrates the putative mechanism of action of Compound-3BTP within the MAP4K4 signaling pathway.

MAP4K4_Signaling_Pathway cluster_upstream Upstream Activators cluster_map4k4 MAP4K4 Kinase cluster_downstream Downstream Signaling TNF-α TNF-α MAP4K4 MAP4K4 TNF-α->MAP4K4 Other Stress Signals Other Stress Signals Other Stress Signals->MAP4K4 JNK_Pathway JNK Pathway MAP4K4->JNK_Pathway NFkB_Pathway NF-κB Pathway MAP4K4->NFkB_Pathway Compound-3BTP Compound-3BTP Compound-3BTP->MAP4K4 Inflammation Inflammation JNK_Pathway->Inflammation Cell_Migration Cell_Migration JNK_Pathway->Cell_Migration NFkB_Pathway->Inflammation Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Synthesis of Compound-3BTP Biochemical_Assay In Vitro Kinase Assay (e.g., LanthaScreen) Synthesis->Biochemical_Assay Target_Engagement Target Engagement (e.g., NanoBRET, CETSA) Biochemical_Assay->Target_Engagement Downstream_Signaling Downstream Signaling (e.g., Western Blot) Target_Engagement->Downstream_Signaling In_Vivo Animal Models of Disease Downstream_Signaling->In_Vivo

References

Benchmarking Novel 3-Bromothieno[3,2-b]pyridine Derivatives: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective cancer therapeutics, the thieno[3,2-b]pyridine scaffold has emerged as a promising foundation for the development of novel kinase inhibitors. This guide provides a comprehensive benchmark analysis of a new series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, synthesized from a 3-bromo precursor, against established inhibitors of key oncogenic signaling pathways. This objective comparison is intended to aid researchers, scientists, and drug development professionals in evaluating the potential of these new derivatives for further investigation.

Data Presentation

The following tables summarize the quantitative data on the biological activity of the new 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and known kinase inhibitors. It is important to note that direct enzymatic inhibitory data (IC50 values) for the new compounds against specific kinases are not yet publicly available. The data presented for the new derivatives reflects their growth inhibitory effects on cancer cell lines (GI50), while the data for the known inhibitors shows their direct potency against their respective target kinases (IC50).

Table 1: Growth Inhibitory Activity of New 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates

This table presents the 50% growth inhibitory concentration (GI50) in micromolar (µM) of the new compounds against two triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, and a non-tumorigenic breast epithelial cell line, MCF-12A.[1][2][3][4] A lower GI50 value indicates greater potency.

Compound IDR GroupMDA-MB-231 GI50 (µM)MDA-MB-468 GI50 (µM)MCF-12A GI50 (µM)
2a phenyl> 50> 50> 50
2b 4-fluorophenyl14 ± 121 ± 1> 50
2c 4-methoxyphenyl> 50> 50> 50
2d 3-methoxyphenyl> 50> 50> 50
2e 3-(trifluoromethyl)phenyl13 ± 118 ± 2> 50
2f furan-2-yl> 50> 50> 50
2g pyridin-4-yl20 ± 222 ± 2> 50
2h thiophen-2-yl> 50> 50> 50
Doxorubicin (Positive Control)0.051 ± 0.0030.025 ± 0.0010.033 ± 0.001

Table 2: In Vitro Kinase Inhibitory Activity of Known Inhibitors

This table provides the half-maximal inhibitory concentration (IC50) values for well-established kinase inhibitors against their primary targets. This data serves as a benchmark for the potency of inhibitors targeting these key signaling pathways.

InhibitorPrimary TargetIC50 (nM)Reference
Sorafenib VEGFR-290[5][6]
Gefitinib EGFR33[7]
SB203580 p38α MAPK50

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for the key assays cited in this guide.

Sulforhodamine B (SRB) Assay for Growth Inhibition (GI50) Determination

This protocol is based on the method used to evaluate the cytotoxic effects of the new thieno[3,2-b]pyridine derivatives.[8][9][10][11][12]

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four times with 1% (vol/vol) acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Staining: Add 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 1 hour.

  • Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye and allow the plates to air-dry.

  • Solubilization: Add 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The GI50 value is calculated from the dose-response curve of the absorbance versus the log of the compound concentration.

In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)

This is a general protocol for determining the in vitro potency of a kinase inhibitor by measuring the amount of ADP produced in the kinase reaction.[13][14][15][16][17][18]

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the test inhibitor, the target kinase enzyme, and the specific peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the evaluation of these kinase inhibitors.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_inhibition Point of Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Nucleus Nucleus Akt->Nucleus Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Migration Migration Nucleus->Migration Thieno_Pyridine Thieno[3,2-b]pyridine Derivatives Thieno_Pyridine->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Potential Point of Inhibition.

Experimental_Workflow Inhibitor Screening Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Compound_Library Compound Library Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Library->Kinase_Assay Hit_Identification Hit Identification Kinase_Assay->Hit_Identification Cell_Viability Cell Viability/Proliferation Assay (GI50 Determination) Hit_Identification->Cell_Viability Signaling_Pathway_Analysis Target Engagement & Downstream Signaling Cell_Viability->Signaling_Pathway_Analysis Xenograft_Model Tumor Xenograft Model Signaling_Pathway_Analysis->Xenograft_Model Efficacy_Toxicity Efficacy and Toxicity Studies Xenograft_Model->Efficacy_Toxicity Lead_Optimization Lead Optimization Efficacy_Toxicity->Lead_Optimization

Caption: General Workflow for Kinase Inhibitor Screening and Development.

References

Comparative analysis of synthetic routes to 3-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 3-Bromothieno[3,2-b]pyridine, a key heterocyclic intermediate in the development of novel therapeutic agents. The methodologies presented are supported by experimental data to facilitate an objective assessment of each route's efficiency and practicality.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a scaffold for the synthesis of a wide range of biologically active compounds. The strategic placement of the bromine atom at the 3-position allows for versatile downstream functionalization, typically through cross-coupling reactions, to explore structure-activity relationships. This guide outlines and compares the two principal synthetic strategies for obtaining this important intermediate: the Sandmeyer reaction of 3-aminothieno[3,2-b]pyridine and the direct bromination of the thieno[3,2-b]pyridine core.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly approached via two distinct pathways. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

ParameterRoute 1: Sandmeyer ReactionRoute 2: Direct Bromination
Starting Material 3-Aminothieno[3,2-b]pyridineThieno[3,2-b]pyridine
Key Reagents NaNO₂, HBr, CuBrN-Bromosuccinimide (NBS)
Typical Yield Moderate to GoodVariable, potential for over-bromination
Number of Steps Two (from thieno[3,2-b]pyridine)One
Regioselectivity Highly selective for the 3-positionPotential for mixture of isomers
Scalability Generally scalable with appropriate safety precautions for diazotizationCan be challenging to control on a larger scale
Key Advantages High regioselectivity, clean conversion of the amino group.Fewer synthetic steps.
Key Disadvantages Requires synthesis of the 3-amino precursor; diazotization requires careful temperature control and handling of potentially unstable intermediates.Risk of poor regioselectivity and formation of di-brominated byproducts, requiring careful optimization and purification.

Visualizing the Synthetic Pathways

The logical flow of the two primary synthetic routes to this compound is depicted below.

Synthetic_Routes cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Direct Bromination A Thieno[3,2-b]pyridine B 3-Nitrothieno[3,2-b]pyridine A->B Nitration C 3-Aminothieno[3,2-b]pyridine B->C Reduction D This compound C->D Sandmeyer Reaction (NaNO₂, HBr, CuBr) E Thieno[3,2-b]pyridine F This compound E->F Direct Bromination (NBS)

Caption: Synthetic strategies for this compound.

Experimental Protocols

Route 1: Sandmeyer Reaction

This route involves the initial synthesis of 3-aminothieno[3,2-b]pyridine, followed by a diazotization and subsequent displacement with bromide.

Step 1a: Synthesis of 3-Nitrothieno[3,2-b]pyridine

Step 1b: Synthesis of 3-Aminothieno[3,2-b]pyridine

The synthesis of 3-aminothieno[3,2-b]pyridine can be achieved through the reduction of the corresponding 3-nitro derivative. A common method for this transformation is catalytic hydrogenation or reduction with a metal in acidic media (e.g., SnCl₂/HCl).

To a solution of 3-nitrothieno[3,2-b]pyridine in a suitable solvent such as ethanol or ethyl acetate, a reducing agent (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 3-aminothieno[3,2-b]pyridine.

Step 2: Sandmeyer Reaction to Yield this compound

This procedure is adapted from the analogous synthesis of methyl this compound-2-carboxylate.

3-Aminothieno[3,2-b]pyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (CuBr) in HBr, which is pre-heated to a suitable temperature (typically 60-80 °C). The reaction mixture is stirred at this temperature for a specified time to allow for the evolution of nitrogen gas to cease. After cooling to room temperature, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Route 2: Direct Bromination

This route offers a more direct approach to the target molecule, though it may present challenges in controlling regioselectivity.

Synthesis of this compound via Direct Bromination

To a solution of thieno[3,2-b]pyridine in a suitable solvent (e.g., chloroform, carbon tetrachloride, or acetic acid), N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (often at room temperature or slightly below). The reaction is typically stirred for several hours until completion, as monitored by TLC. Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to separate the desired 3-bromo isomer from any unreacted starting material and other brominated isomers.

Conclusion

The choice between the Sandmeyer reaction and direct bromination for the synthesis of this compound will be guided by the specific needs of the research project. The Sandmeyer route, while longer, offers the significant advantage of high regioselectivity, ensuring the unambiguous formation of the desired 3-bromo isomer. This is particularly crucial when the purity of the final compound is paramount for subsequent biological testing or complex synthetic steps. The direct bromination route is more atom-economical and involves fewer steps. However, the potential for the formation of isomeric byproducts necessitates careful optimization of reaction conditions and may require more rigorous purification, which could impact the overall efficiency and yield. For applications demanding high purity and scalability, the Sandmeyer approach, despite its additional steps, is often the more reliable and preferred method.

Safety Operating Guide

Proper Disposal of 3-Bromothieno[3,2-b]pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Bromothieno[3,2-b]pyridine, a halogenated heterocyclic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical, minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound (CAS No. 94191-12-5) was not fully accessible, data from structurally similar compounds like 3-Bromopyridine and 3-Bromothieno[3,2-b]thiophene indicate a profile of flammability, acute toxicity, and skin/eye irritation.[1][2][3] Therefore, the following PPE is mandatory:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.
Respiratory Protection Use only in a well-ventilated area or with a certified respirator if inhalation risk is high.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.[4]

  • Segregate: Keep this compound waste separate from other incompatible waste streams. It is crucial to store it away from strong oxidizing agents and strong acids.[4]

Step 2: Waste Collection and Containerization

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap to prevent leakage or evaporation.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label must include the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., flammable, toxic, irritant).[4]

Step 3: Storage of Hazardous Waste

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[4]

  • Secondary Containment: Ensure secondary containment is in place to contain any potential leaks from the primary waste container.[4]

Step 4: Final Disposal

  • Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[4][5]

  • Regulatory Compliance: Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste in accordance with all applicable local, regional, and national regulations.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Phase 1: Preparation & Collection cluster_1 Phase 2: Storage cluster_2 Phase 3: Final Disposal A Wear Appropriate PPE B Identify & Segregate This compound Waste A->B C Use Designated, Labeled, Leak-Proof Container B->C D Store in Designated Satellite Accumulation Area C->D E Ensure Secondary Containment D->E F Contact EHS or Licensed Hazardous Waste Disposal Company E->F G Complete Waste Manifest & Arrange for Pickup F->G

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide provides the necessary steps for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can significantly mitigate risks and ensure a safe working environment.

References

Essential Safety and Operational Guide for Handling 3-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of 3-Bromothieno[3,2-b]pyridine, a compound utilized in the synthesis of novel therapeutic agents. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The selection of PPE is based on the potential hazards associated with similar brominated and pyridine-containing heterocyclic compounds.

Table 1: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] A face shield should be worn over safety goggles when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling this compound.[2][3] Gloves must be inspected before use and changed immediately if contaminated.[1][4] For prolonged operations or in case of direct contact, double gloving is advised.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned.[5] Clothing worn underneath should be made of natural fibers like cotton.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory. Perforated shoes, sandals, and open-toed footwear are not permitted in the laboratory.[5]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6] If engineering controls are insufficient or if aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[7]

Experimental Protocol: Donning and Doffing of PPE

Proper procedure for putting on and taking off PPE is critical to prevent contamination.

2.1. Donning Procedure

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

2.2. Doffing Procedure

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the safety goggles, from the back of the head.

  • Lab Coat: Remove the lab coat by turning it inside out to contain any contaminants.

  • Respirator: If used, remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plans

3.1. Handling and Storage

  • Handle this compound only in a well-ventilated area, preferably inside a certified chemical fume hood.[2][6]

  • Keep the container tightly closed when not in use.[7]

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7][8]

  • Incompatible with strong oxidizing agents and strong acids.[7]

3.2. Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Do not let the chemical enter drains.[6]

3.3. Disposal Plan

  • All waste materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE (e.g., gloves), must be treated as hazardous waste.

  • Dispose of contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[4][7]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal start Start: Handling this compound assess_risk Assess Risks of Procedure start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe conduct_exp Conduct Experiment in Fume Hood don_ppe->conduct_exp spill Spill Occurs? conduct_exp->spill manage_spill Manage Spill per Protocol spill->manage_spill Yes decontaminate Decontaminate Work Area & Equipment spill->decontaminate No manage_spill->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Hazardous Waste wash_hands->dispose_waste end End of Procedure dispose_waste->end

Caption: Workflow for Safe Handling of this compound.

References

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Feasible Synthetic Routes

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3-Bromothieno[3,2-b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.